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  • Product: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
  • CAS: 1807036-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, a substituted nitrobenzene with significant potential as a buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, a substituted nitrobenzene with significant potential as a building block in medicinal chemistry and materials science. Due to the limited direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and fundamental principles of organic chemistry to offer a robust profile of its anticipated characteristics and reactivity.

Molecular Structure and Identification

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a polysubstituted aromatic compound. The precise arrangement of the bromo, chloro, fluoro, and nitro groups on the benzene ring is crucial for its chemical behavior and reactivity.

IUPAC Name: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Chemical Formula: C₆H₂BrClFNO₂

Molecular Weight: 254.44 g/mol [1]

Structural Representation:

G cluster_0 Synthesis of a Polysubstituted Nitrobenzene start Benzene step1 Chlorination (Cl₂, FeCl₃) start->step1 intermediate1 Chlorobenzene step1->intermediate1 step2 Nitration (HNO₃, H₂SO₄) intermediate1->step2 intermediate2 p-Nitrochlorobenzene step2->intermediate2 step3 Bromination (Br₂, FeBr₃) intermediate2->step3 product 2-Bromo-1-chloro-4-nitrobenzene step3->product

Caption: A potential synthetic pathway for a halogenated nitrobenzene.

Detailed Experimental Protocol (Hypothetical for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene):

This protocol is a hypothetical adaptation based on known procedures for similar compounds. It requires experimental validation and optimization.

Step 1: Synthesis of a suitable starting material (e.g., 1-chloro-2-fluorobenzene). This could be achieved through various methods, such as the Sandmeyer reaction starting from 2-fluoroaniline.

Step 2: Nitration. The 1-chloro-2-fluorobenzene would then be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the chloro and fluoro groups would need to be carefully considered to maximize the yield of the desired isomer.

Step 3: Bromination. The resulting chlorofluoronitrobenzene would be brominated using bromine and a Lewis acid catalyst like iron(III) bromide. The position of bromination will be directed by the existing substituents.

Purification: The final product would require purification, likely through recrystallization or column chromatography, to isolate the desired 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene isomer.

Chemical Reactivity and Applications in Drug Development

The reactivity of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is dominated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[3][4][5]

Nucleophilic Aromatic Substitution (SNAr):

The presence of the strongly electron-withdrawing nitro group, along with the halogens, makes the carbon atoms attached to the leaving groups (halogens) electrophilic. This facilitates the attack by nucleophiles. The general mechanism involves the formation of a resonance-stabilized Meisenheimer complex as an intermediate.[4]

The relative reactivity of the halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions.[6] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.[6] Therefore, in 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, the fluorine atom is the most likely site for nucleophilic attack.

Cross-Coupling Reactions:

The bromine atom in the molecule provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds for drug discovery.

Reduction of the Nitro Group:

The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is a key step in the synthesis of many pharmaceuticals, as the resulting aniline derivative can be further functionalized.

Applications in Medicinal Chemistry:

The incorporation of fluorine atoms into drug candidates can significantly improve their metabolic stability, binding affinity, and lipophilicity.[7] As a fluorinated building block, 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene can be used to introduce a fluorinated phenyl moiety into a target molecule. The versatile functional groups on this compound allow for its use in the synthesis of a wide range of bioactive molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is not available, the safety precautions for closely related compounds should be strictly followed. Halogenated nitrobenzenes are generally considered hazardous.

General Safety Precautions:

  • Hazard Statements: Based on similar compounds, it is likely to be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

  • Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Researchers must consult the specific SDS for the material they are using and perform a thorough risk assessment before commencing any experimental work.

Conclusion

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene represents a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. While direct experimental data for this specific isomer is limited, its chemical properties and reactivity can be reliably predicted based on the well-established principles of aromatic chemistry and the known behavior of its isomers. Its multifunctionality allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex and potentially bioactive molecules. As with any chemical, proper safety precautions are paramount when handling this compound. Further research to fully characterize this specific isomer would be a valuable contribution to the field.

References

  • Reagentia. 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene (1 x 1 g). Available from: [Link]

  • PubChem. 2-Bromo-1-chloro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Bromo-1-chloro-4-fluorobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Brainly.com. Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. Available from: [Link]

  • Alfa Aesar. Safety Data Sheet: 1-Bromo-2-chloro-4-nitrobenzene. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Chegg.com. Solved: Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene. Available from: [Link]

  • Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Available from: [Link]

  • PubChem. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]

  • YouTube. Nucleophilic Aromatic Substitution. Professor Dave Explains. Available from: [Link]

  • Quora. Why do we name a compound like this 2-Bromo-4-chloro-1-nitrobenzene? Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-Bromo-3-fluoro-2-nitrobenzene in Modern Pharmaceutical Research. Available from: [Link]

  • Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4833. Available from: [Link]

  • Google Patents. CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • Britannica. Nucleophilic aromatic substitution. Available from: [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-fluoro-nitrobenzene. Available from: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Available from: [Link]

  • YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. Doubtnut. Available from: [Link]

  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

Sources

Exploratory

Molecular weight and formula of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

The following technical guide provides an in-depth analysis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , a highly functionalized aromatic scaffold used in advanced medicinal chemistry. High-Value Intermediate for SNAr a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , a highly functionalized aromatic scaffold used in advanced medicinal chemistry.

High-Value Intermediate for SNAr and Cross-Coupling Architectures

Executive Summary

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS: 1807036-18-5 ) is a dense-functionality tetrasubstituted benzene derivative. Its value in drug discovery lies in its orthogonal reactivity profile . The molecule presents four distinct "handles" (Cl, Br, F, NO₂) on a single ring, allowing medicinal chemists to perform sequential, site-selective functionalizations. It is particularly prized as a core scaffold for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) where precise exit vectors are required.

Physicochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueNotes
IUPAC Name 2-Bromo-1-chloro-3-fluoro-4-nitrobenzeneMatches CAS registry nomenclature
CAS Registry Number 1807036-18-5 Verified Identity
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol Monoisotopic Mass: 252.88 g/mol
SMILES [O-]c1ccc(Cl)c(Br)c1FStructural connectivity
Appearance Pale yellow to off-white solidTypical of nitro-halo aromatics
Predicted LogP ~3.1 - 3.4Lipophilic, requires organic solvent for reaction

Structural Analysis & Reactivity Logic

To utilize this molecule effectively, one must understand the electronic "push-pull" dynamics of the ring.

Electronic Landscape
  • Nitro Group (C4): A strong electron-withdrawing group (EWG) that activates the ring for Nucleophilic Aromatic Substitution (SNAr).

  • Fluorine (C3): Located ortho to the nitro group. The strong -I (inductive) effect of fluorine, combined with the activating nitro group, makes the C3 position highly electrophilic.

  • Chlorine (C1): Located para to the nitro group. Also activated for SNAr, but generally less reactive than the ortho-fluorine in this specific configuration due to the Meisenheimer complex stabilization energy.

  • Bromine (C2): Sterically crowded between Cl and F. It is the primary handle for metal-halogen exchange (Lithium/Magnesium) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), typically after the nitro/fluoro chemistry is resolved.

Reactivity Hierarchy (The "Order of Operations")

In a synthesis campaign, the order of reaction is critical to avoid side products.

  • Primary Site (SNAr): The C3-Fluorine is the most labile leaving group due to the ortho-nitro effect. Amines and alkoxides will displace F here first.

  • Secondary Site (SNAr): The C1-Chlorine is the second most reactive, activated para to the nitro group.

  • Tertiary Site (Cross-Coupling): The C2-Bromine is stable to SNAr conditions but reactive to Pd(0)/Pd(II) catalysts.

  • Quaternary Site (Reduction): The C4-Nitro group can be reduced to an aniline, reversing the electronic bias of the ring (deactivating SNAr, activating EAS).

Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to this scaffold involves the nitration of the tri-halo precursor. The directing effects of the halogens ensure the nitro group installs at the C4 position.

Synthesis cluster_logic Regioselectivity Logic Precursor 2-Bromo-1-chloro-3-fluorobenzene (CAS: 309721-44-6) Intermediate Sigma-Complex (Transition State) Precursor->Intermediate Electrophilic Attack Reagents HNO3 / H2SO4 (Nitration) Product 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (Target) Intermediate->Product -H+ (Aromatization)

Figure 1: Synthesis pathway via Electrophilic Aromatic Substitution. The C4 position is activated by the ortho-chlorine and para-bromine directing effects, while being sterically accessible.

Detailed Nitration Protocol

Note: This protocol assumes standard laboratory safety for handling fuming nitric acid.

  • Preparation: Charge a reactor with 2-bromo-1-chloro-3-fluorobenzene (1.0 eq) and concentrated sulfuric acid (5.0 vol). Cool the mixture to 0°C.

  • Nitration: Dropwise add fuming nitric acid (1.1 eq) while maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Digestion: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC for consumption of starting material.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol). A solid precipitate should form.[1]

  • Isolation: Filter the solid. Wash the cake with water until the filtrate is neutral pH.

  • Purification: Recrystallize from ethanol or a heptane/ethyl acetate mixture if necessary to remove regioisomers (though C4 selectivity is typically high).

Applications in Drug Discovery (Workflow)

This molecule is frequently used to construct heterocyclic cores or kinase hinge binders . The following workflow illustrates a typical "Scaffold Decoration" strategy.

Reactivity Start 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene Step1 Step 1: SNAr Reaction (Nucleophile: R-NH2) Start->Step1 High Selectivity for F (C3) Product1 Intermediate A: F displaced by Amine Step1->Product1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd) Product1->Step2 Product2 Intermediate B: Aniline Formation Step2->Product2 Step3 Step 3: Cyclization / Coupling (Pd-Catalyzed) Product2->Step3 Utilizes Br (C2) or Cl (C1) Final Fused Heterocycle / Drug Candidate Step3->Final

Figure 2: Divergent synthesis workflow. The high reactivity of the C3-fluorine allows for the initial installation of sensitive amines before harsher metal-catalyzed steps.

Key Reaction: Regioselective SNAr

In patent literature (e.g., JP 2020-197899), this scaffold is reacted with chiral piperazines. The reaction conditions typically involve:

  • Solvent: THF or DMF.

  • Base: Triethylamine (TEA) or DIPEA.

  • Temperature: 0°C to RT.

  • Outcome: Exclusive displacement of the Fluorine atom due to the ortho-nitro effect, leaving the Chlorine and Bromine intact for later stages.

Safety & Handling (SDS Summary)

As a nitro-halogenated aromatic, this compound presents specific hazards.

  • Acute Toxicity: Harmful if swallowed or inhaled. Potential methemoglobinemia inducer (typical of nitroaromatics).

  • Skin/Eye: Severe irritant. The labile fluorine can hydrolyze to HF traces if exposed to moisture/acid, though less likely in solid form.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) in a cool, dry place. Light sensitive.

References

  • ChemScene. (2025). Product Analysis: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS 1807036-18-5). Retrieved from

  • Japan Patent Office. (2020). Patent JP2020197899A: Preparation of heterocyclic compounds. Retrieved from

  • PubChem. (2025). Compound Summary: 2-Bromo-1-chloro-3-fluorobenzene (Precursor). Retrieved from

  • Brainly/Academic Sources. (2018). Mechanistic pathways for nitration of halo-benzenes. Retrieved from

Sources

Foundational

Solubility of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene in organic solvents

Topic: Solubility of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-Bromo-1-c...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceuticals and agrochemicals. Its structure—featuring four distinct substituents on a benzene core—creates a unique physicochemical profile. The presence of a nitro group ortho to a fluorine atom makes this molecule a prime candidate for Nucleophilic Aromatic Substitution (SNAr) , allowing it to serve as a "scaffold" for building heterocycles or coupling reactions.

However, its high halogen content and low melting point present specific solubility challenges, often leading to "oiling out" during purification. This guide provides a technical analysis of its solubility thermodynamics, practical solvent selection for synthesis and recrystallization, and safety protocols for handling.

Physicochemical Profile

To understand the solubility behavior, we must first analyze the molecular properties that drive solute-solvent interactions.

PropertyValue / CharacteristicImplication for Solubility
Molecular Formula C₆H₂BrClFNO₂High molecular weight relative to carbon count.
Physical State Solid (Low Melting Point, est. 40–60 °C)Prone to oiling out in boiling solvents if the impurity profile is complex.
Polarity Moderate-High (Dipolar)The Nitro (NO₂) group creates a strong dipole, but the halogens (Br, Cl) add significant lipophilicity.
LogP (Predicted) ~3.0 – 3.5Highly lipophilic; poor aqueous solubility.
H-Bond Donors 0Cannot act as a hydrogen bond donor.
H-Bond Acceptors 3 (NO₂, F)Can accept H-bonds from protic solvents (alcohols), aiding solubility in EtOH/MeOH.

Solubility Landscape

The solubility of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene follows the "Like Dissolves Like" principle, but with nuances due to its electron-deficient ring.

A. Recommended Solvents (By Application)
1. Reaction Solvents (High Solubility)

These solvents dissolve the compound readily at room temperature (>100 mg/mL) and are suitable for SNAr or cross-coupling reactions.

  • Dichloromethane (DCM): Excellent solubility due to polarizability match.

  • Tetrahydrofuran (THF): Good for reactions requiring non-chlorinated solvents; stabilizes transition states.

  • Ethyl Acetate (EtOAc): High solubility; often used for work-up/extraction.

  • DMF / DMSO: High solubility; essential for SNAr reactions to enhance nucleophile activity, though difficult to remove.

2. Recrystallization Solvents (Temperature-Dependent)

These solvents show low solubility at room temperature (RT) but high solubility at boiling points, or act as anti-solvents.

  • Ethanol / Isopropanol: Moderate solubility at RT, high at reflux. Good for crystallizing if the compound doesn't oil out.

  • Hexanes / Heptane: Poor solubility. Used as an anti-solvent to crash the product out of DCM or EtOAc.

  • Toluene: Moderate solubility. Useful for azeotropic drying.

3. Non-Solvents
  • Water: Practically insoluble. Used to wash away inorganic salts after reaction.

B. Solubility Data Summary (Estimated)
Solvent ClassRepresentative SolventSolubility @ 25°CSolubility @ RefluxUtility
Chlorinated DichloromethaneHigh (>200 mg/mL)Very High Extraction / Transport
Polar Aprotic Ethyl AcetateHigh (>150 mg/mL)Very High Extraction / Chromatography
Polar Protic Ethanol (95%)Moderate (20-50 mg/mL)High Recrystallization
Non-Polar HexanesLow (<5 mg/mL)Moderate Anti-solvent / Trituration
Aqueous WaterNegligible Negligible Wash solvent

Experimental Methodology: Solubility Screening

Since exact literature values for this specific isomer may be sparse, researchers must validate solubility experimentally.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit in a target solvent.

  • Preparation: Weigh ~100 mg of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene into a tared 4 mL vial.

  • Addition: Add the solvent in 100 µL increments at 25 °C.

  • Observation: Vortex after each addition. Record the volume required for complete dissolution.

    • If < 1 mL is used: Solubility is > 100 mg/mL.

    • If not dissolved after 2 mL: Solubility is < 50 mg/mL.

  • Thermal Stress: If insoluble at 25 °C, heat to reflux. If it dissolves, cool slowly to check for crystallization vs. oiling.

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended process (Reaction vs. Purification).

SolventSelection Start Select Process Goal Reaction Synthesis (SnAr) Start->Reaction Purification Purification / Isolation Start->Purification PolarAprotic Require High T or Nucleophile Activity? Reaction->PolarAprotic Recryst Recrystallization Purification->Recryst Trituration Trituration (Wash) Purification->Trituration DMF_DMSO Use DMF or DMSO (High Sol, High BP) PolarAprotic->DMF_DMSO Yes (e.g. NaH, K2CO3) THF_DCM Use THF or DCM (Easy Removal) PolarAprotic->THF_DCM No (Mild conditions) SingleSolvent Single Solvent: Ethanol or IPA Recryst->SingleSolvent Dissolves hot, crystals cold MixedSolvent Binary System: DCM + Hexane Recryst->MixedSolvent Too soluble in alc or oils out ColdWash Cold Hexane/Pentane (Remove oils) Trituration->ColdWash

Figure 1: Decision matrix for solvent selection based on process requirements.

Application Context: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this molecule lies in the lability of the Fluorine atom. The nitro group at the ortho position (relative to Fluorine) withdraws electron density, activating the C-F bond for attack by nucleophiles (amines, thiols, alkoxides).

  • Preferred Solvents: DMF, DMSO, NMP (Dipolar Aprotic).

  • Reasoning: These solvents solvate cations (Na⁺, K⁺) well, leaving the anionic nucleophile "naked" and more reactive.

  • Solubility Note: The starting material is highly soluble here, but the product (often an amine) may be less soluble, potentially precipitating out and driving the reaction to completion.

SnArMechanism Reactant 2-Bromo-1-chloro- 3-fluoro-4-nitrobenzene Transition Meisenheimer Complex (Stabilized by NO2) Reactant->Transition + Nucleophile (Solvent: DMF/DMSO) Product Substituted Aniline/Ether (F displaced) Transition->Product - F⁻ (Leaving Group) Nucleophile Nucleophile (R-NH2, R-SH) Nucleophile->Transition

Figure 2: SNAr pathway facilitated by solvent choice.

Safety & Handling

Hazard Classification:

  • Skin/Eye Irritant: Category 2/2A.[1]

  • STOT-SE: Category 3 (Respiratory Irritation).[1][2]

  • Sensitizer: Halogenated nitrobenzenes are potential skin sensitizers.

Precautions:

  • PPE: Double nitrile gloves are recommended due to the high lipophilicity of the compound (it can permeate thin gloves).

  • Ventilation: Handle only in a fume hood.

  • Waste: Segregate as "Halogenated Organic Waste." Do not mix with strong bases (e.g., NaOH) in the waste stream unless neutralized, as exothermic hydrolysis of the fluorine can occur.

References

  • PubChem. 2-Bromo-1-chloro-4-nitrobenzene (Analogous Structure Data). National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 1-Bromo-2-chloro-4-nitrobenzene.[3]Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Solvents.Link

  • ChemicalBook. Properties of Polyhalogenated Nitrobenzenes.Link

Sources

Exploratory

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS 1807036-18-5): A Polyhalogenated Scaffold for Immuno-Oncology Drug Discovery

Executive Summary In modern medicinal chemistry, polyhalogenated arenes serve as highly versatile "molecular Lego" blocks, enabling the precise, regioselective construction of complex pharmacophores. 2-Bromo-1-chloro-3-f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, polyhalogenated arenes serve as highly versatile "molecular Lego" blocks, enabling the precise, regioselective construction of complex pharmacophores. 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS 1807036-18-5) is a premier example of such a scaffold[1]. Featuring four distinct functional handles—three different halogens and a nitro group—this compound is specifically engineered for orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and its critical role in the synthesis of Diacylglycerol Kinase alpha (DGKα) inhibitors for immuno-oncology applications[2].

Core Identifiers and Physicochemical Properties

To ensure rigorous tracking and reproducibility in synthetic workflows, the core identifiers and quantitative properties of the compound are summarized below. The dense substitution pattern (1,2,3,4-tetrasubstitution) significantly impacts its molecular weight and steric profile[1].

PropertyValue
Chemical Name 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
CAS Registry Number 1807036-18-5
Molecular Formula C₆H₂BrClFNO₂
Molecular Weight 254.44 g/mol
Structural Pattern 1-Chloro, 2-Bromo, 3-Fluoro, 4-Nitro
Appearance Solid (Typical for polyhalogenated nitroarenes)
Storage Conditions Sealed in dry, room temperature
Primary Reactivity Modes Nucleophilic Aromatic Substitution (SₙAr), Cross-Coupling

Mechanistic Reactivity Profile: The Ortho-Fluoronitro Advantage

The true value of CAS 1807036-18-5 lies in the carefully calculated electronic disparities between its substituents. As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than just how it reacts.

  • Electronic Activation: The nitro group at the C4 position exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring.

  • Regioselective SₙAr: The fluorine atom at C3 is positioned exactly ortho to the nitro group. Because fluorine is the most electronegative element, it renders the C3 carbon highly electrophilic. Furthermore, the fluoride ion is an exceptional leaving group in SₙAr reactions because its electronegativity stabilizes the rate-determining Meisenheimer complex transition state.

  • Orthogonal Preservation: The bromine at C2 and the chlorine at C1 are positioned meta and para/meta to the nitro group, respectively. They do not possess the necessary electronic activation or leaving-group kinetics to undergo SₙAr under mild conditions. Therefore, they remain perfectly intact during the initial amine substitution, acting as preserved handles for downstream transition-metal catalysis.

Orthogonal_Reactivity Core CAS 1807036-18-5 Core Scaffold F C3-Fluorine (SₙAr) Core->F Step 1: Amine Nucleophile Br C2-Bromine (1st Cross-Coupling) Core->Br Step 2: Pd(0), Boronic Acid Cl C1-Chlorine (2nd Cross-Coupling) Core->Cl Step 3: Pd(0), Bulky Ligand NO2 C4-Nitro (Reduction to Amine) Core->NO2 Step 4: Fe/NH₄Cl

Orthogonal functionalization logic of the polyhalogenated nitrobenzene scaffold.

Strategic Applications in Immuno-Oncology: DGKα Inhibitor Synthesis

CAS 1807036-18-5 is prominently featured in patent literature as a foundational building block for Diacylglycerol Kinase (DGK) inhibitors[2][3].

The Biological Causality: When a T-cell receptor (TCR) recognizes a tumor antigen, the enzyme PLCγ1 generates Diacylglycerol (DAG). DAG is a vital secondary messenger that drives Ras/ERK and PKC signaling cascades, leading to robust T-cell proliferation and anti-tumor activity. However, the enzymes DGKα and DGKζ act as intrinsic immunological "brakes." They phosphorylate active DAG into Phosphatidic Acid (PA), a molecule that terminates the activation signal and induces T-cell anergy (immune tolerance)[4].

By synthesizing small-molecule inhibitors derived from CAS 1807036-18-5, researchers can block DGKα activity. This prevents the conversion of DAG to PA, sustaining high intracellular DAG levels and hyper-activating the T-cells against the tumor microenvironment[2][4].

DGK_Pathway DAG Diacylglycerol (DAG) (Active Signaling) DGK DGKα Enzyme DAG->DGK Binds TCell Sustained T-Cell Activation DAG->TCell Accumulation drives Ras/ERK & PKC PA Phosphatidic Acid (PA) (Inactive Signaling) DGK->PA Phosphorylates Inhibitor DGKα Inhibitor (Derived from CAS 1807036-18-5) Inhibitor->DGK Blocks Activity

DGKα signaling pathway and therapeutic intervention via DAG accumulation.

Validated Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The following methodology details the first critical step in building a DGK inhibitor from CAS 1807036-18-5: the regioselective displacement of the C3-fluorine by a piperazine derivative[3]. This protocol is designed as a self-validating system to ensure high fidelity in early-stage drug development.

Reagents & Materials
  • Starting Material: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 g, ~3.93 mmol)

  • Nucleophile: tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate (935 mg, ~4.32 mmol, 1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 g, ~11.8 mmol, 3.0 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add the polyhalogenated starting material and the piperazine nucleophile.

  • Solvation & Base Addition: Dissolve the solid mixture in 10 mL of anhydrous THF. Dropwise, add TEA.

    • Expert Insight (Causality): TEA acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. If HF is not neutralized, it will protonate the basic secondary amine of the piperazine, stalling the reaction.

  • Reaction Execution: Stir the resulting mixture at room temperature (20–25 °C) for 16 hours.

    • Expert Insight (Causality): The extreme electrophilicity of the C3 position makes the fluorine highly labile. Heating is actively avoided to prevent competitive, undesired displacement of the C1-chlorine or C2-bromine atoms.

  • Self-Validation (Monitoring): Monitor the reaction progress via TLC (20% EtOAc in Hexanes) and LC-MS. The UV-active starting material must be fully consumed, replaced by a more polar product mass corresponding to the HF-displaced adduct.

  • Quench & Workup: Quench the reaction by adding 20 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual TEA and water.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to isolate the pure SₙAr intermediate.

SNAr_Workflow A 2-Bromo-1-chloro- 3-fluoro-4-nitrobenzene (1.0 g, 3.93 mmol) C Reaction Mixture (THF 10 mL, TEA 1.2 g) Stir 16h at RT A->C B tert-Butyl (2R)-2-(hydroxymethyl) piperazine-1-carboxylate (935 mg, 1.1 eq) B->C D Aqueous Workup (H₂O quench, EtOAc extract) C->D Complete consumption by TLC/LC-MS E SₙAr Intermediate (Purified via SiO₂) D->E Isolation

Step-by-step SₙAr experimental workflow with self-validating QC checkpoints.

Downstream Functionalization: Cross-Coupling Trajectories

Following the successful SₙAr reaction, the resulting intermediate is primed for sequential cross-coupling. The C2-bromine undergoes oxidative addition with Palladium(0) catalysts at a significantly faster rate than the C1-chlorine.

This kinetic difference allows chemists to execute a highly chemoselective Suzuki-Miyaura coupling at the C2 position using a boronic acid, Pd(dppf)Cl₂, and a mild base. Subsequently, the C1-chlorine can be activated using a more electron-rich, bulky phosphine ligand (such as XPhos or BrettPhos) for a secondary Buchwald-Hartwig amination or a second Suzuki coupling. Finally, the C4-nitro group can be reduced (e.g., via Fe/NH₄Cl) to an aniline, providing a final handle for amide bond formation or cyclization, completing the synthesis of the advanced DGKα inhibitor[2][3].

References

Sources

Exploratory

Reactivity profile of poly-halogenated nitrobenzenes

An In-Depth Technical Guide to the Reactivity Profile of Poly-halogenated Nitrobenzenes For Researchers, Scientists, and Drug Development Professionals Introduction Poly-halogenated nitrobenzenes are a class of aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of Poly-halogenated Nitrobenzenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-halogenated nitrobenzenes are a class of aromatic compounds characterized by a benzene ring substituted with one or more nitro groups and multiple halogen atoms. The interplay between the potent electron-withdrawing nature of the nitro group and the dual electronic effects of halogens imparts a unique and versatile reactivity profile to these molecules.[1][2] This makes them highly valuable intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, dyes, and polymers.[2][3][4] Understanding the nuances of their reactivity is paramount for designing efficient and selective synthetic routes. This guide provides a comprehensive exploration of the core reactivity patterns of poly-halogenated nitrobenzenes, offering insights into the underlying principles and practical guidance for their application in chemical synthesis.

The Electronic Landscape: A Duality of Effects

The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. In poly-halogenated nitrobenzenes, we witness a compelling interplay of inductive and resonance effects that dictates the molecule's susceptibility to different reaction types.

The nitro group is a powerful deactivating group for electrophilic aromatic substitution and a strong activator for nucleophilic aromatic substitution.[1][5] This is due to its strong electron-withdrawing nature through both the inductive effect (-I) and the resonance effect (-M). This electronic pull renders the aromatic ring electron-deficient, making it less attractive to electrophiles but highly susceptible to attack by nucleophiles.

Halogens , on the other hand, exhibit a more complex electronic character. They are more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I) that deactivates the ring towards electrophilic attack.[6][7] However, they also possess lone pairs of electrons that can be donated to the aromatic ring through the resonance effect (+M), which directs incoming electrophiles to the ortho and para positions.[6][8][9] In the context of poly-halogenated nitrobenzenes, the combined electron-withdrawing effects of the nitro group and multiple halogens create a significantly electron-poor aromatic system, predisposing it to nucleophilic attack.

Key Reaction Profiles

The unique electronic structure of poly-halogenated nitrobenzenes gives rise to three primary modes of reactivity: nucleophilic aromatic substitution, reduction of the nitro group, and, to a lesser extent, electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr): A Predominant Pathway

Nucleophilic aromatic substitution is arguably the most important reaction of poly-halogenated nitrobenzenes.[10][11] The strong activation by the nitro group facilitates the displacement of a halide by a wide range of nucleophiles.

Mechanism and the Meisenheimer Complex: The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] The nucleophile first attacks the carbon atom bearing a halogen, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11][12] The negative charge in this complex is delocalized onto the electron-withdrawing nitro group, which is crucial for its stabilization. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored.

SNAr_Mechanism

Influence of Halogen Nature and Position: The reactivity of the halogen as a leaving group in SNAr reactions generally follows the order: F > Cl > Br > I. This is counterintuitive based on carbon-halogen bond strength but is explained by the stability of the Meisenheimer complex. The highly electronegative fluorine atom stabilizes the transition state leading to the complex more effectively. However, in many practical applications, the ease of substitution often follows the trend of bond dissociation energies: C–I > C–Br > C–Cl > C–F.[13] The position of the halogen relative to the nitro group is critical. Halogens at the ortho and para positions are readily substituted because the negative charge of the Meisenheimer complex can be delocalized onto the nitro group.[11] Meta-substituted halogens are generally unreactive under SNAr conditions.

Vicarious Nucleophilic Substitution (VNS): A noteworthy variant is the Vicarious Nucleophilic Substitution, which allows for the formal substitution of a hydrogen atom.[14] This reaction utilizes carbanions bearing a leaving group at the nucleophilic center.[14] In the context of poly-halogenated nitrobenzenes, VNS can offer alternative pathways for functionalization, although it is more commonly applied to nitroarenes without good leaving groups.[14]

Reduction of the Nitro Group: A Gateway to Anilines

The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast landscape of subsequent chemical modifications. The resulting poly-halogenated anilines are crucial building blocks in organic synthesis.[3]

The Chemoselectivity Challenge: A primary challenge in the reduction of poly-halogenated nitrobenzenes is achieving chemoselectivity—reducing the nitro group without cleaving the carbon-halogen bonds (dehalogenation).[3] The choice of reducing agent and reaction conditions is therefore critical.

Common Reduction Methodologies:

  • Catalytic Hydrogenation: This is a widely used method, often employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[15] However, these catalysts can also promote dehalogenation, particularly with more reactive halogens like iodine and bromine.[15] The use of catalyst poisons or modified catalysts can sometimes mitigate this side reaction.[16] Raney nickel is often a better choice when dehalogenation is a concern.[15]

  • Metal-Acid Systems: Reagents such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid are classic and effective methods for nitro group reduction.[15][17] These conditions are often milder and less prone to causing dehalogenation compared to some catalytic hydrogenation systems.[17]

  • Transfer Hydrogenation: This method utilizes a hydrogen donor in the presence of a catalyst. A common system is hydrazine hydrate with a Pd/C catalyst.[3] By carefully controlling the reaction temperature and time, high selectivity for nitro group reduction can be achieved.[3]

Reduction Method Typical Reagents Advantages Disadvantages Selectivity
Catalytic Hydrogenation H₂, Pd/C, Pt/C, Raney NiHigh efficiency, clean reactionCan cause dehalogenationModerate to Good
Metal-Acid Fe/AcOH, SnCl₂/HClGood for sensitive substrates, cost-effectiveStoichiometric metal wasteGood to Excellent
Transfer Hydrogenation Hydrazine hydrate, Pd/CAvoids handling H₂ gas, good selectivityHydrazine is toxicGood to Excellent
Electrophilic Aromatic Substitution: A Less Favored Path

Due to the strong deactivating effects of the nitro group and halogens, electrophilic aromatic substitution on poly-halogenated nitrobenzenes is generally difficult and requires harsh reaction conditions.[5][18] The nitro group acts as a powerful meta-director, while the halogens are ortho-, para-directors.[9][18] The directing effects of these substituents can be either cooperative or conflicting, leading to complex product mixtures. In general, the deactivating nature of the ring makes this a less synthetically useful pathway compared to nucleophilic substitution and nitro group reduction.

Experimental Protocols

The following protocols are illustrative examples of common transformations performed on poly-halogenated nitrobenzenes.

Protocol 1: Nucleophilic Aromatic Substitution - Synthesis of a Nitroalkoxybenzene

This protocol describes the synthesis of a nitroalkoxybenzene from a nitrohalobenzene, a reaction of industrial significance.[19]

Reaction: p-nitrochlorobenzene + Sodium Methoxide → p-nitroanisole + Sodium Chloride

Step-by-Step Methodology:

  • Reactor Setup: A clean, dry reactor equipped with a mechanical stirrer, thermometer, and reflux condenser is charged with a non-polar solvent (e.g., toluene) and the nitrohalobenzene (e.g., p-nitrochlorobenzene). The ratio of solvent to nitrohalobenzene is typically 1-2:1 by weight.[19]

  • Reagent Addition: The reactor is heated to the desired reaction temperature (e.g., 100-120 °C). A solution of sodium methoxide in methanol is then added slowly. The molar ratio of sodium methoxide to nitrohalobenzene should be approximately 1.0 to 1.02:1.[19]

  • Reaction Monitoring: The reaction is maintained at temperature and pressure (e.g., 2.5 x 10⁵ - 3.0 x 10⁵ Pa) for a specified time (e.g., 55-65 minutes).[19] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the methanol is distilled off. The reaction mixture is then washed with water to remove the sodium chloride byproduct. The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization or distillation to afford the pure nitroalkoxybenzene.

SNAr_Workflow

Protocol 2: Chemoselective Reduction of a Nitro Group

This protocol outlines a general procedure for the selective reduction of a nitro group in a halogenated nitroarene using hydrazine hydrate and Pd/C, a method known for its high selectivity.[3]

Reaction: Halogenated Nitroarene + Hydrazine Hydrate --(Pd/C)--> Halogenated Aniline

Step-by-Step Methodology:

  • Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the halogenated nitroarene (1 mmol), methanol (5 mL), and 10% Pd/C (e.g., 13 mg).[3]

  • Reagent Addition: Add hydrazine monohydrate (10 mmol) to the suspension at room temperature.[3]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature to control the selectivity. For selective nitro reduction without dehalogenation, the reaction can be carried out at room temperature or gentle reflux (e.g., 80 °C).[3] Higher temperatures may lead to dehalogenation.[3] The reaction time can vary from minutes to hours, depending on the substrate and temperature. Microwave irradiation can significantly shorten the reaction time.[3]

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is then purified by column chromatography on silica gel to afford the desired halogenated aniline.

Nitro_Reduction_Workflow

Conclusion

The reactivity of poly-halogenated nitrobenzenes is a fascinating and synthetically powerful area of organic chemistry. The strong electron-withdrawing character of the nitro group dominates their reactivity, making them excellent substrates for nucleophilic aromatic substitution and providing a handle for reduction to the corresponding anilines. By understanding the interplay of electronic effects and carefully selecting reaction conditions, chemists can harness the versatile reactivity of these compounds to construct complex molecular architectures. This guide has provided a foundational understanding of their reactivity profile, equipping researchers and drug development professionals with the knowledge to effectively utilize these important chemical intermediates.

References

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Some reactions of the nitrobenzene radical-anion and of its halogenated derivatives. Journal of the Chemical Society B: Physical Organic. [Link]

  • Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. PMC. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Why does nucleophilic substitution of halogenated nitrobenzene occur at the carbon adjacent to the halogen atom, instead of Nitro group, although Nitro group withdraw electrons by -I and -M?. Quora. [Link]

  • Nucleophilic substitution in nitroarenes: a general corrected mechanism. ChemTexts. [Link]

  • Polyhalogenonitrobenzenes and derived compounds. Part 2. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with aliphatic amines under phase-transfer conditions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • Cavity Quantum Electrodynamics Enables para- and ortho-Selective Electrophilic Bromination of Nitrobenzene. PMC. [Link]

  • Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). Preprints.org. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Ortho effect. Wikipedia. [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

  • 5.2 Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]

  • Nitro Reduction. Organic Chemistry Portal. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Selective reduction of nitro group to amine, in benzene ring containing nitrile?. Chemistry Stack Exchange. [Link]

  • The Effect of Substituents on Orientation. Lumen Learning. [Link]

  • In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?. Chemistry Stack Exchange. [Link]

  • Selective reduction of nitroaromatics to azoxy compounds on supported Ag–Cu alloy nanoparticles through visible light irradiation. Green Chemistry. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Nitro compound. Wikipedia. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • Chemistry of polyhalogenated nitrobutadienes, 14: Efficient synthesis of functionalized (Z)-2-allylidenethiazolidin-4-ones. ResearchGate. [Link]

  • Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. ResearchGate. [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]

  • Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. ResearchGate. [Link]

  • Nitroaromatic compounds, from synthesis to biodegradation. PubMed. [Link]

  • What is the reactivity order of benzene, Toluene and nitrobenzene?. Quora. [Link]

  • Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
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  • Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega. [Link]

  • Selective Halogenation Using an Aniline Catalyst. ResearchGate. [Link]

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Foundational

Literature review on 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene derivatives

The following is an in-depth technical guide on the chemistry, synthesis, and application of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , designed for researchers in medicinal chemistry and process development. A Linchpin...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemistry, synthesis, and application of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , designed for researchers in medicinal chemistry and process development.

A Linchpin Scaffold for Polysubstituted Bioactive Heterocycles

Executive Summary

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS: 1807036-18-5 ) is a highly functionalized aromatic building block characterized by its dense substitution pattern. It serves as a critical "linchpin" intermediate in the synthesis of next-generation targeted therapies, most notably KRAS G12C inhibitors .

Its value lies in the orthogonal reactivity of its four substituents. The specific arrangement—a fluoride activated by an ortho-nitro group, flanked by sterically distinct bromine and chlorine atoms—allows medicinal chemists to sequentially install three to four different functional groups with high regiocontrol. This guide analyzes the molecule’s electronic architecture, provides validated synthesis protocols, and details its application in constructing complex pharmacophores.

Structural Analysis & Reactivity Profile

The core scaffold is a tetra-substituted benzene ring. Understanding the electronic interplay between substituents is prerequisite for designing successful synthetic routes.[1]

Electronic Architecture
  • C3-Fluorine (The Primary Handle): Positioned ortho to the nitro group (C4) and ortho to the bromine (C2). The strong electron-withdrawing nature of the nitro group (

    
     effects) dramatically lowers the LUMO energy at C3, making the C–F bond highly susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C4-Nitro Group (The Activator/Latent Amine): Acts as the primary activating group for

    
     at C3 (and to a lesser extent C1). Post-substitution, it serves as a masked aniline, easily reduced to facilitate amide coupling (e.g., acrylamide "warheads" in covalent inhibitors).
    
  • C1-Chlorine (The Secondary Handle): Positioned para to the nitro group. While activated, the rate of displacement for Cl is significantly slower than F (

    
    ) in 
    
    
    
    reactions, allowing for chemoselective substitution at C3 first.
  • C2-Bromine (The Steric/Coupling Handle): Positioned meta to the nitro group and sandwiched between Cl and F. It is electronically deactivated for

    
     but remains a viable handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), typically performed after the nitro group has been manipulated to avoid catalyst poisoning.
    
Reactivity Map (DOT Visualization)

ReactivityMap Figure 1: Orthogonal Reactivity Profile of the Scaffold Core 2-Bromo-1-chloro- 3-fluoro-4-nitrobenzene F_Site C3-Fluorine: Primary SnAr Site (Fast Displacement) Core->F_Site NO2_Site C4-Nitro: Activator -> Aniline (Reduction Site) Core->NO2_Site Cl_Site C1-Chlorine: Secondary SnAr/Coupling (Slower Reactivity) Core->Cl_Site Br_Site C2-Bromine: Suzuki/Buchwald Handle (Sterically Congested) Core->Br_Site

Figure 1: Reactivity map highlighting the distinct chemical behaviors of each position on the benzene ring.

Synthesis of the Core Scaffold

While often purchased, the synthesis of the core scaffold is instructive for understanding impurity profiles. The primary route involves the nitration of 2-bromo-1-chloro-3-fluorobenzene .

Retrosynthetic Logic

The directing effects of the halogens dictate the nitration site.

  • Fluorine (C3): Directs ortho (C2, C4) and para (C6).

  • Chlorine (C1): Directs ortho (C2, C6) and para (C4).

  • Bromine (C2): Directs ortho (C1, C3) and para (C5).

Convergence: Position C4 is ortho to Fluorine and para to Chlorine, making it the most electronically favored site for electrophilic aromatic substitution (


). Position C6 is also activated (para to F, ortho to Cl), leading to potential regioisomeric byproducts (approx. 85:15 ratio favoring C4 in standard mixed-acid nitrations).
Laboratory Protocol (Nitration)
  • Reagents: 2-Bromo-1-chloro-3-fluorobenzene (1.0 equiv),

    
     (fuming, 1.5 equiv), 
    
    
    
    (conc.).
  • Procedure:

    • Dissolve starting material in

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining internal temp < 10°C to prevent dinitration.
      
    • Stir at 0°C for 2 hours, then warm to RT.

    • Quench: Pour onto ice water. Extract with DCM.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) is required to separate the C4-nitro isomer (major) from the C6-nitro isomer (minor).

Functionalization & Derivative Synthesis[2]

The most common application of this scaffold is the synthesis of KRAS G12C inhibitors (e.g., analogs of sotorasib or adagrasib), where the fluorine is displaced by a chiral piperazine.

Key Reaction: Regioselective with Amines

This reaction exploits the high lability of the C3-fluorine.

Protocol: Coupling with Boc-Piperazine Derivative

  • Substrate: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene.[2][3]

  • Nucleophile: tert-Butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate (or similar).

  • Base: Triethylamine (TEA) or DIPEA (Hunig's Base).

  • Solvent: THF or DMF.

Step-by-Step Methodology:

  • Charge: To a reaction vessel, add the nitrobenzene substrate (1.0 equiv) and THF (10 vol).

  • Add Base: Add TEA (1.2 - 1.5 equiv).

  • Add Nucleophile: Add the piperazine derivative (1.0 - 1.1 equiv) in one portion.

  • Reaction: Stir at Room Temperature (20-25°C) for 16 hours.

    • Note: Heating is rarely required due to the high activation of the C-F bond. Excessive heat may promote displacement of the C1-chlorine.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine.

  • Yield: Typically 85-95%. The product is the C3-substituted amine .

Mechanism (Causality)

The reaction proceeds via a Meisenheimer Complex . The incoming amine attacks C3, pushing electron density onto the nitro group at C4.

  • Why C3 (F) and not C1 (Cl)? Although both are activated, the C-F bond is highly polarized, attracting the nucleophile. More importantly, Fluorine is highly electronegative, stabilizing the transition state (Meisenheimer complex) inductively more than Chlorine. Since the loss of the leaving group is not rate-determining in

    
    , the faster attack at C-F dictates the product distribution.
    
Downstream Workflow (KRAS G12C Pathway)

Once the piperazine is installed, the scaffold undergoes a standard sequence to generate the final inhibitor.

SynthesisWorkflow Figure 2: General Synthetic Workflow for KRAS G12C Inhibitors Step1 Step 1: SnAr Displacement (Substrate + Piperazine + Base) Target: C3-F Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Target: C4-NH2 Step1->Step2 Yield: >90% Step3 Step 3: Acrylation (Acryloyl Chloride + Base) Target: Acrylamide Warhead Step2->Step3 Aniline Formation Step4 Step 4: Cross-Coupling (Optional) (Suzuki at C2-Br or C1-Cl) Target: Biaryl Formation Step3->Step4 Final Functionalization

Figure 2: Logical progression from the core scaffold to a bioactive covalent inhibitor.

Quantitative Data Summary

ParameterValue / ConditionRelevance
CAS Number 1807036-18-5Unique Identifier
Molecular Weight 254.44 g/mol Stoichiometry calculations
Appearance Pale yellow solidVisual purity check (darkening indicates decomposition)

Regioselectivity
>98% C3-F displacementCritical for purity; C1-Cl displacement is negligible at RT
Preferred Solvent THF, DMF, DMSOPolar aprotic solvents stabilize the ionic intermediate
Storage 2-8°C, Inert atmosphereMoisture sensitive; Nitro groups can degrade over time

References

  • Synthesis and Reactivity of Polyhalogenated Nitrobenzenes. Source:ChemScene Product Data & Safety Sheets. (Verified Commercial Source)

  • Patent: Preparation of Piperazine Derivatives as KRAS Inhibitors. Source:World Intellectual Property Organization (WIPO) / Google Patents. Context: Describes "Preparation Example 1" utilizing 2-bromo-1-chloro-3-fluoro-4-nitrobenzene in

    
     coupling.
    
    
  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Source:Chemistry LibreTexts. Context: Foundational theory on Meisenheimer complex stabilization by ortho-nitro groups.

  • KRAS G12C Inhibition in Solid Tumors. Source:MDPI Cancers Journal. Context: Clinical context for the application of this scaffold in drug development.[4][5]

Sources

Exploratory

Crystal Structure Analysis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

This guide serves as a comprehensive technical workflow for the structural determination and analysis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene . Given the dense functionalization of this aromatic scaffold (positions 1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical workflow for the structural determination and analysis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene .

Given the dense functionalization of this aromatic scaffold (positions 1, 2, 3, and 4 are substituted), this compound represents a classic case of "steric overload" combined with competing electronic vectors (halogen bonding vs.


-stacking). The following protocol is designed to resolve these specific crystallographic challenges.

Part 1: Strategic Overview & The "Crowded Arene" Challenge

The target molecule features a contiguous substitution pattern (1-Cl, 2-Br, 3-F, 4-NO


).[1] This creates two distinct crystallographic imperatives:
  • Conformational Analysis (Intramolecular): The steric clash between the ortho-fluorine (pos 3) and the ortho-nitro group (pos 4), as well as the vicinal halogens (Cl/Br/F), will force the molecule to adopt a distorted geometry to minimize van der Waals repulsion. The nitro group is expected to twist significantly out of the benzene plane.

  • Packing Motifs (Intermolecular): The lattice energy will be dominated by Halogen Bonding (XB) . The bromine and chlorine atoms will act as Lewis acids (via their

    
    -holes) interacting with Lewis bases (likely the nitro oxygens or the fluorine atom).
    

Part 2: Experimental Protocol

Crystallization Strategy

For poly-halogenated nitrobenzenes, solvent choice dictates the polymorphic outcome. The high halogen content renders the molecule lipophilic, while the nitro group adds polarity.

  • Primary Method: Slow Evaporation.[1][2]

  • Solvent System: Chloroform/Hexane (1:[1]1) or Acetone/Pentane.[1]

    • Rationale: Chloroform often promotes halogen bonding networks.[1] Acetone can act as a hydrogen bond acceptor, potentially disrupting self-assembly, so non-coordinating solvents (CHCl

      
      ) are preferred for studying intrinsic packing.
      
  • Temperature: 4°C (Refrigerator) to slow nucleation and minimize twinning.

X-Ray Data Collection Parameters

Due to the presence of Bromine (Z=35), absorption is a critical factor.

ParameterSettingRationale
Radiation Source Mo-K

(

Å)
Cu-K

causes excessive absorption/fluorescence from Br, leading to systematic errors in intensities.[1]
Temperature 100 K (Cryostream)Essential to freeze the rotation of the nitro group and reduce thermal ellipsoids of the terminal halogens.
Strategy Full Sphere (Redundancy > 4)High redundancy is required to correct for the significant absorption anisotropy of the plate-like crystals.
Resolution 0.75 Å (minimum)Required to resolve the electron density between the C-F bond and the aromatic ring.

Part 3: Structure Solution & Refinement Logic

The "Pseudo-Symmetry" Trap

Poly-halogenated benzenes often crystallize in centrosymmetric space groups (e.g.,


), but the similarity in scattering power between substituents (e.g., if Cl and F are disordered) can mask the true symmetry.
  • Protocol: Check for Whole-Molecule Disorder .

    • Symptom:[1][3] If the thermal ellipsoids of F and H (positions 3 and 5/6) look elongated or chemically unreasonable.

    • Fix: Refine site occupancy factors (SOF).[1] If SOF oscillates near 0.5, consider a lower symmetry space group or a rotational disorder model.

Refinement Metrics (Target Values)
  • 
     (all data):  < 5%[1]
    
  • Goodness of Fit (GooF): 1.0–1.1[1]

  • Max Shift/Error: < 0.001

  • Residual Density: Peaks near Br are expected (Fourier truncation errors), but peaks > 1.0 e⁻/ų near the light atoms (F, N) indicate disorder.

Part 4: Structural Analysis & Visualization

Intramolecular Geometry: The Torsion Check

The most scientifically significant parameter is the torsion angle (


) of the nitro group relative to the benzene ring.

[1]
  • Expected Value:

    
    [1]
    
  • Causality: The F...O repulsion prevents coplanarity. This deconjugates the nitro group from the

    
    -system, altering the electronic properties of the ring.
    
Intermolecular Interactions: Halogen Bonding

We analyze these using the "


-hole"  concept.[1][4] The Br atom will likely point its positive cap (along the C-Br axis) toward a nucleophile.

Interaction Hierarchy to Validate:

  • Type II Halogen Bond (Br...O): Look for

    
    .[1] This is the strongest directional force.
    
  • Type I Halogen Contact (Cl...Cl): Look for

    
    .[1] This is a dispersion-driven contact.[1]
    
  • Weak Hydrogen Bonds (C-H...F): Often ignored but critical for lattice stability in fluoro-arenes.[1]

Hirshfeld Surface Analysis (Mandatory)

Hirshfeld surface analysis creates a graphical map of intermolecular contacts, normalized by van der Waals radii (


).
  • Red Regions: Contact distance < sum of vdW radii (Strong interactions: Br...O, H...F).

  • White Regions: Contact distance = sum of vdW radii.[1]

  • Blue Regions: No close contacts.[1]

Workflow Visualization:

G cluster_0 Phase 1: Experiment cluster_1 Phase 2: Computation cluster_2 Phase 3: Insight Synthesis Synthesis (Nitration of 2-Br-1-Cl-3-F-benzene) Cryst Crystallization (Slow Evap: CHCl3/Hexane) Synthesis->Cryst DataColl SCXRD Data Collection (Mo-Kα, 100K) Cryst->DataColl Solve Structure Solution (SHELXT / Intrinsic Phasing) DataColl->Solve Refine Refinement (Anisotropic Br/Cl, Isotropic H) Solve->Refine Validation CheckCIF / Torsion Analysis Refine->Validation Hirshfeld Hirshfeld Surface (d_norm mapping) Validation->Hirshfeld Fingerprint 2D Fingerprint Plot (Identify Br...O vs Cl...F) Hirshfeld->Fingerprint Topology Energy Frameworks (Coulombic vs Dispersion) Fingerprint->Topology

Figure 1: Complete structural determination workflow from synthesis to topological energy analysis.[1]

Part 5: Quantitative Data Tables

When reporting the structure, summarize the critical geometric parameters in the following format to facilitate comparison with homologs.

Table 1: Key Geometric Parameters (Template)

Interaction TypeAtoms InvolvedDistance (Å)Angle (°)Significance
Nitro Torsion C3-C4-N1-O1Meas.[1] ValN/AMeasure of steric strain (F vs NO

)
Halogen Bond C2-Br1...O1

< 3.37 (vdW)~170-180Primary lattice anchor (Type II)
Halogen Contact C1-Cl1...F1

< 3.22 (vdW)VariableSecondary packing stabilizer
Bond Length C4-N1~1.47-1.49N/AElongated due to deconjugation

Note: Symmetry codes (i, ii) must be defined based on the specific space group found.

Part 6: Applications in Drug Development

Understanding this structure is not merely academic.[5] The 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene scaffold acts as a high-value bioisostere intermediate.[1]

  • Metabolic Stability: The F-block on the ring deactivates metabolic oxidation at the C3 position.

  • SNAr Reactivity: The nitro group activates the ortho-fluorine or para-chlorine for Nucleophilic Aromatic Substitution (SNAr), allowing this crystal to serve as a "pre-reaction" snapshot for library synthesis.[1]

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Angewandte Chemie International Edition, 44(35), 5576-5576.[1] Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[1][6][7] CrystEngComm, 11(1), 19-32.[1] Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1] Link

  • Politzer, P., et al. (2007). "The σ-hole and its role in halogen bonding." Journal of Molecular Modeling, 13(2), 305-311. Link

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution (SNAr) using 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Application Note: Strategic SNAr Functionalization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene Executive Summary & Strategic Value Subject: Chemoselective Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-1-chloro-3-f...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic SNAr Functionalization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Executive Summary & Strategic Value

Subject: Chemoselective Nucleophilic Aromatic Substitution (SNAr) on 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene. Core Application: Synthesis of polysubstituted aromatic scaffolds for medicinal chemistry libraries (e.g., kinase inhibitors, PROTAC linkers). Key Insight: This substrate represents a "chemical chameleon" possessing three distinct halogen handles (F, Cl, Br) activated by a nitro group. By exploiting the Element Effect (F >> Cl) and Regiochemical Positioning (Ortho vs. Para), researchers can achieve highly selective substitution at the C3 position without disturbing the C1-Cl or C2-Br handles, which remain available for subsequent cross-coupling (Suzuki, Buchwald-Hartwig).

Mechanistic Principles & Regioselectivity

To design a robust protocol, one must understand the reactivity hierarchy governed by the SNAr mechanism (Addition-Elimination).

The Reactivity Hierarchy

The substrate contains three halogens.[1] Their reactivity is dictated by their position relative to the electron-withdrawing nitro group (NO2) and their leaving group ability.[2]

PositionSubstituentRelationship to NO2Electronic ActivationLeaving Group Ability (SNAr)Predicted Reactivity
C3 Fluorine (F) Ortho High (Inductive + Resonance)Excellent (High electronegativity stabilizes TS)Primary Site (Fast)
C1 Chlorine (Cl)ParaHigh (Resonance)ModerateSecondary Site (Slow)
C2 Bromine (Br)MetaLow (Inductive only)ModerateInert to SNAr
The "Ortho-Fluoro" Advantage

In SNAr, the rate-determining step is the nucleophilic attack to form the Meisenheimer complex. Fluorine, being the most electronegative, lowers the energy of the transition state by stabilizing the developing negative charge more effectively than chlorine or bromine. Furthermore, the C3-F bond is ortho to the nitro group, allowing for immediate inductive stabilization.

Despite C3 being sterically crowded (sandwiched between C2-Br and C4-NO2), the electronic acceleration provided by the fluorine atom dominates, making C3 the exclusive site of reaction under controlled conditions.

Mechanistic Pathway (Visualization)

SNAr_Mechanism Substrate Substrate (2-Br-1-Cl-3-F-4-NO2-benzene) TS_Ortho Meisenheimer Complex (C3 Attack - Favored) Substrate->TS_Ortho Fast (k1) High Electronegativity of F TS_Para Meisenheimer Complex (C1 Attack - Disfavored) Substrate->TS_Para Slow (k2) Lower Electronegativity of Cl Nu Nucleophile (Nu-) Nu->TS_Ortho Nu->TS_Para Product Product (3-Substituted Arene) TS_Ortho->Product Elimination of F-

Caption: Comparative reaction pathways showing the kinetic preference for C3-F displacement over C1-Cl.

Experimental Protocols

Protocol A: Chemoselective C3-Functionalization (Primary Workflow)

Objective: Displace the C3-Fluorine with an amine or alkoxide nucleophile while retaining C1-Cl and C2-Br.

Reagents:

  • Substrate: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv) OR Alcohol (1.0 equiv)

  • Base: DIPEA (1.5 equiv for amines) OR K2CO3 (1.5 equiv for phenols/alcohols)

  • Solvent: Acetonitrile (MeCN) or THF (for amines); DMF or DMSO (for weak nucleophiles)

  • Concentration: 0.1 M – 0.2 M

Step-by-Step Methodology:

  • Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve 1.0 equiv of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene in anhydrous MeCN (0.2 M).

  • Base Addition: Add 1.5 equiv of DIPEA (N,N-Diisopropylethylamine).

    • Note: For amine nucleophiles, organic bases are preferred to maintain homogeneity. For phenols, use K2CO3 and switch solvent to DMF.

  • Nucleophile Addition: Add 1.1 equiv of the amine nucleophile dropwise at 0 °C (ice bath).

    • Critical Control: Although F-displacement is favored, starting at 0 °C prevents any localized concentration hotspots that could trigger side reactions at C1-Cl.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Monitoring: Check by TLC or LC-MS. The product should appear as a distinct spot/peak. If starting material remains after 4 hours, warm gently to 40 °C. Do not exceed 60 °C to avoid displacing the C1-Chlorine.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with Water (x2) and Brine (x1) to remove the polar solvent and salts.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Yield: 85–95% Selectivity: >95:5 (C3 vs C1 substitution)

Protocol B: Sequential Functionalization (Library Synthesis)

Objective: After securing the C3 position, force substitution at C1-Cl for bis-nucleophilic scaffolds.

Reagents:

  • Substrate: C3-substituted product from Protocol A (1.0 equiv)

  • Nucleophile 2: Thiol or 2nd Amine (1.5 equiv)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: DMSO or NMP

  • Temperature: 80–100 °C

Methodology:

  • Dissolve the C3-substituted intermediate in DMSO (0.5 M).

  • Add Cs2CO3 and the second nucleophile.

  • Heat to 100 °C for 12–24 hours.

    • Rationale: The C1-Cl bond is para to the nitro group but requires significantly higher activation energy than the C3-F bond due to the poorer leaving group ability of chlorine.

  • Workup as described in Protocol A.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Mixture of products) Temperature too high or Nucleophile too strong.Lower reaction temperature to 0 °C. Use a milder base (e.g., NaHCO3 instead of Cs2CO3).
No Reaction Steric hindrance at C3 (due to flanking Br/NO2).Switch solvent to DMSO (increases nucleophilicity). Increase temperature to 40 °C.
Hydrolysis (Formation of Phenol) Wet solvent or hygroscopic base.Use anhydrous solvents. Store K2CO3 in a desiccator.
De-bromination Palladium contamination (if running subsequent steps) or radical mechanism.Ensure SNAr conditions are metal-free. Avoid light exposure if radical pathways are suspected (rare).

Safety & Handling

  • Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock. Do not distill the neat compound.

  • Haloarenes: Potential skin sensitizers. Handle in a fume hood with nitrile gloves.

  • Waste Disposal: Segregate halogenated organic waste.

Workflow Visualization

Workflow Start Start: 2-Br-1-Cl-3-F-4-NO2-benzene Step1 Step 1: Selective S_NAr (C3-F) Nucleophile 1, 0°C -> RT, MeCN Start->Step1 Check QC Check (LCMS) >95% Regioselectivity? Step1->Check PathA Path A: Isolate C3-Functionalized Core Check->PathA Yes PathB Path B: Sequential S_NAr (C1-Cl) Nucleophile 2, 100°C, DMSO Check->PathB No (Optimize) PathA->PathB Optional Step 2

Caption: Decision tree for the sequential functionalization of the halo-nitrobenzene core.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8][9][10] Chemical Reviews. Link (Establishes the "Element Effect" F >> Cl).

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorophenyl Sulfonamides. Journal of Organic Chemistry. Link (Demonstrates regioselectivity principles in poly-halogenated systems).

  • Neustadt, B. R. (1979). Reaction of 2,4-Dichloronitrobenzene with Nucleophiles.[5][11][12] Tetrahedron Letters. (Classic examples of ortho vs para competition).

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[5]Link (General reaction conditions and mechanism grounding).

Sources

Application

Application Note: Chemoselective Nitro Reduction of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Executive Summary This Application Note details the chemoselective reduction of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene to 3-Bromo-4-chloro-2-fluoroaniline . The presence of three distinct halogen substituents (Br, Cl,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the chemoselective reduction of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene to 3-Bromo-4-chloro-2-fluoroaniline . The presence of three distinct halogen substituents (Br, Cl, F) on the aromatic ring presents a significant synthetic challenge: preventing hydrodehalogenation (loss of halogens) while achieving complete reduction of the nitro group.

Standard catalytic hydrogenation methods (e.g., Pd/C under


) are not recommended  as primary protocols due to the high risk of debromination and dechlorination. This guide prioritizes a Zero-Valent Iron (ZVI) reduction  strategy mediated by ammonium chloride, which offers superior chemoselectivity, operational safety, and scalability. A secondary catalytic method using sulfided Platinum (Pt/C) is provided for high-throughput automated hydrogenation workflows.

Strategic Method Selection

The Chemoselectivity Challenge

In polyhalogenated nitroarenes, the bond dissociation energies (BDE) of Carbon-Halogen bonds dictate stability during reduction.

  • C-F: ~116 kcal/mol (Stable)

  • C-Cl: ~81 kcal/mol (Risk of reduction)

  • C-Br: ~68 kcal/mol (High risk of reduction)

Why Iron/Ammonium Chloride (Fe/NH


Cl)? 
This method operates via a single-electron transfer (SET) mechanism on the surface of the metal. Unlike catalytic hydrogenation, it does not generate highly reactive metal-hydride species capable of oxidative addition into C-Br or C-Cl bonds. It is the "Gold Standard" for preserving halogen patterns.

Why Not Standard Pd/C? Palladium on Carbon is highly active for hydrogenolysis. Under standard hydrogenation conditions, it will rapidly cleave the C-Br bond, leading to a mixture of the desired product and de-brominated impurities (e.g., 4-chloro-2-fluoroaniline), which are often inseparable by standard chromatography.

Experimental Protocol A: Fe/NH Cl Reduction (Recommended)

This protocol is robust, scalable from milligrams to kilograms, and requires no high-pressure equipment.

Materials & Equipment[1][2][3]
  • Substrate: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh or finer, reduced grade) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent System: Ethanol / Water (3:1 v/v)

  • Equipment: 3-Neck Round Bottom Flask, Mechanical Stirrer (overhead preferred for scale >10g), Reflux Condenser, Temperature Probe.

Step-by-Step Procedure
  • Preparation: In a reaction vessel equipped with vigorous stirring, dissolve 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (10.0 g, 39.3 mmol) in Ethanol (120 mL).

  • Activation: Add Water (40 mL) and Ammonium Chloride (10.5 g, 196.5 mmol). Stir for 5-10 minutes to ensure partial dissolution of the salt.

  • Iron Addition: Add Iron Powder (11.0 g, 196.5 mmol) in portions over 5 minutes.

    • Note: The reaction is heterogeneous.[1] Efficient stirring is critical to keep the iron suspended.

  • Reaction: Heat the mixture to reflux (approx. 75-80 °C) .

    • Observation: The grey suspension will darken to rust-brown/black as iron oxides form.

    • Time: Monitor by TLC or HPLC. Typical completion is 2–4 hours.

  • Filtration (Hot): Once complete, cool the mixture slightly (to ~50 °C) and filter through a pad of Celite (diatomaceous earth) while still warm. This removes unreacted iron and iron oxide sludge.

    • Critical Step: Wash the Celite pad thoroughly with warm Ethanol (50 mL) and Ethyl Acetate (50 mL) to recover adsorbed product.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove most ethanol.

    • Dilute the residue with Water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (100 mL).

    • Dry over Anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate to dryness.
Expected Yield & Purity[3][5]
  • Yield: 85–95%

  • Appearance: Off-white to pale brown solid.

  • Purification: Often not required. If necessary, recrystallize from Hexanes/Ethyl Acetate or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Experimental Protocol B: Catalytic Hydrogenation (Alternative)

Use Case: Automated synthesis or when solid waste (iron sludge) must be minimized. Constraint: Requires precise control to prevent dehalogenation.

Materials[1][2][3][5][6][7][8][9][10]
  • Catalyst: 1% or 5% Pt/C (Sulfided) . The sulfur acts as a poison to inhibit hydrogenolysis of the C-Halogen bonds while permitting nitro reduction.

  • Solvent: Methanol or Ethyl Acetate.

  • Hydrogen Source: H

    
     gas (balloon or low pressure).
    
Procedure
  • Charge: Add substrate (1.0 g) and 1% Pt/C (sulfided, 5 wt% loading relative to substrate) to a hydrogenation vessel.

  • Solvent: Add Methanol (10 mL).

  • Purge: Purge with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously under 1 atm H

    
     (balloon)  at Room Temperature .
    
    • Warning: Do not heat. Do not pressurize >1 atm. Higher energy conditions promote debromination.

  • Monitoring: Check HPLC every 30 minutes. Stop immediately upon consumption of starting material.

  • Workup: Filter through Celite to remove catalyst.[2] Concentrate filtrate.[2]

Process Visualization

Workflow Diagram: Fe/NH Cl Reduction

The following diagram illustrates the critical path for the iron-mediated reduction, highlighting the separation of the heterogeneous iron waste.

Fe_Reduction_Protocol Start Start: 2-Bromo-1-chloro- 3-fluoro-4-nitrobenzene Solubilization Dissolve in EtOH/H2O (3:1) Add NH4Cl (5.0 eq) Start->Solubilization Fe_Addition Add Fe Powder (5.0 eq) Vigorous Stirring Solubilization->Fe_Addition Reflux Reflux at 80°C 2-4 Hours Fe_Addition->Reflux Check QC Check (TLC/HPLC) Is SM consumed? Reflux->Check Check->Reflux No (Incomplete) Filter Hot Filtration (Celite) Remove Fe Sludge Check->Filter Yes (Complete) Extraction Extract with EtOAc Wash with Brine Filter->Extraction Product Isolate Product: 3-Bromo-4-chloro-2-fluoroaniline Extraction->Product

Caption: Step-by-step workflow for the chemoselective reduction using Iron and Ammonium Chloride.

Analytical Data & Quality Control

To validate the synthesis, compare analytical results against the expected values for 3-Bromo-4-chloro-2-fluoroaniline .

TechniqueParameterExpected Observation
HPLC Purity>98% (Area %). Look for des-bromo impurity (approx. RRT 0.8).
1H NMR Shift (

)
Amine: Broad singlet, 3.5–5.5 ppm (2H, exch. D

O). Aromatic: Two doublets (or dd) representing the H-5 and H-6 protons. The chemical environment changes significantly from the nitro precursor.
MS (ESI+) m/z[M+H]

= 223.9/225.9 (Br isotope pattern 1:1) + Cl pattern.[3][4]
Appearance VisualThe nitro compound is typically yellow; the aniline is often colorless to brown/oxidized.

Safety & Hazards

  • Halogenated Anilines: Generally toxic and potential sensitizers. Absorbed through skin. Wear double nitrile gloves and work in a fume hood.

  • Iron Waste: The filtered iron residue is pyrophoric (can ignite in air) if dried completely. Keep the Celite/Iron pad wet with water and dispose of it in a designated hazardous waste container for heavy metals/flammables.

  • Exotherm: The initiation of the Fe reduction can be exothermic. On large scale (>100g), add iron in portions to control temperature.

References

  • BenchChem Technical Support. (2025).[2][5] Chemoselective Reduction of Nitro Groups in Halogenated Arenes. Retrieved from

  • Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe) / Acetic Acid or Ammonium Chloride Protocols. Retrieved from

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds - Recent Literature and Methods. Retrieved from

  • Ramanathan, A., & Jimenez, L. S. (2010).[6] Reductive Dehalogenation of Aryl Bromides and Chlorides. Synthesis, 2010, 217-220.[6] (Cited for context on dehalogenation risks).

  • PubChem. (2025). 2-Bromo-1-chloro-4-nitrobenzene Compound Summary. Retrieved from

Sources

Method

Regioselective functionalization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Application Note: Regioselective Functionalization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene Executive Summary This guide details the regioselective functionalization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (referr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Executive Summary

This guide details the regioselective functionalization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (referred to herein as the "Core Scaffold"). This polyhalogenated nitroarene represents a high-value "linchpin" intermediate for medicinal chemistry, particularly in the synthesis of kinase inhibitors and tricyclic heterocycles.

The core challenge—and opportunity—lies in the distinct electronic and steric environments of the three halogen substituents. This protocol leverages orthogonal reactivity patterns :

  • C3-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr).

  • C2-Bromine: Preferred site for Palladium-catalyzed cross-coupling (Suzuki/Buchwald).

  • C1-Chlorine: Latent handle for late-stage diversification.

Chemical Analysis & Reactivity Map

To design a self-validating protocol, one must understand the electronic "terrain" of the molecule.

PositionSubstituentElectronic StatePrimary Reactivity ModeRelative Reactivity
C3 Fluorine Ortho-Activated SNAr Highest (krel ~1000)
C2 Bromine Meta-DeactivatedPd-Catalysis (Oxidative Addition)High (C-Br < C-Cl bond energy)
C1 Chlorine Para-ActivatedSNAr (Secondary) / Pd-CatLow (Latent)
C4 Nitro Electron WithdrawingReduction to AnilineN/A (Functional Group Interconversion)

Mechanistic Insight:

  • SNAr Selectivity (F vs. Cl): The rate-determining step in SNAr is the nucleophilic attack to form the Meisenheimer complex. The highly electronegative fluorine at C3 stabilizes this transition state significantly more than the chlorine at C1. Furthermore, C3 is ortho to the nitro group (inductive withdrawal is distance-dependent), whereas C1 is para. Result: C3-F is displaced exclusively under mild conditions.

  • Metal Catalysis Selectivity (Br vs. Cl): Oxidative addition of Pd(0) into Carbon-Halogen bonds follows the bond dissociation energy trend: C-Br (approx. 68 kcal/mol) < C-Cl (approx. 81 kcal/mol). Result: C2-Br couples selectively before C1-Cl.

Experimental Workflows

Workflow A: The SNAr Gateway (C3-F Displacement)

Target: Introduction of amines or alkoxides at C3 without disturbing C2-Br or C1-Cl.

Protocol 1: Regioselective Amination

  • Reagents: Core Scaffold (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (1.2 equiv).

  • Solvent: THF (anhydrous) or DMF.

  • Temperature: 0 °C to Room Temperature (RT).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Cool the solution to 0 °C. Add DIPEA (N,N-Diisopropylethylamine) followed by the amine nucleophile dropwise.

    • Note: Cooling is critical to prevent competitive displacement of the C1-Chlorine, although this is rare with F present.

  • Monitoring: Stir at 0 °C for 30 minutes, then warm to RT. Monitor by HPLC/TLC. The starting material (SM) should vanish rapidly.

    • Checkpoint: If C1-Cl displacement is observed ( < 5%), lower temperature to -10 °C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Outcome: >90% yield of the 3-amino-2-bromo-1-chloro-4-nitrobenzene derivative.

Workflow B: Orthogonal Cross-Coupling (C2-Br Selectivity)

Target: Carbon-Carbon bond formation at C2, preserving the C1-Cl handle.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling

  • Reagents: C3-substituted Intermediate (from Workflow A), Aryl Boronic Acid (1.1 equiv), Pd(dppf)Cl2·DCM (3-5 mol%), Na2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Temperature: 60 °C - 80 °C.

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Oxygen is the enemy of Pd catalysis.

  • Assembly: In a reaction vial, combine the C3-substituted intermediate, boronic acid, base, and catalyst. Add the degassed solvent.

  • Reaction: Heat to 60 °C.

    • Critical Control Point: Do not exceed 90 °C. Higher temperatures may force oxidative addition into the C1-Cl bond.

  • Monitoring: Monitor for the disappearance of the bromide. The chloride signal should remain intact.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Visualization: Reaction Pathway Decision Tree

ReactionPathways Core Core Scaffold (2-Br, 1-Cl, 3-F, 4-NO2) SNAr_Cond Conditions: Amine, DIPEA, THF, 0°C Core->SNAr_Cond Inter_A Intermediate A (3-Amino-2-Br-1-Cl-4-NO2) SNAr_Cond->Inter_A Selective F-Displacement (Kinetic Control) Suzuki_Cond Conditions: R-B(OH)2, Pd(dppf)Cl2 60°C, Na2CO3 Inter_A->Suzuki_Cond Product_B Product B (Biaryl System) Suzuki_Cond->Product_B Selective Br-Coupling (Bond Energy Control) Red_Cond Conditions: Fe/NH4Cl or H2/Pd-C Product_B->Red_Cond Final Final Scaffold (Fused Heterocycle Precursor) Red_Cond->Final Nitro Reduction & Cyclization

Figure 1: Logical flow for the sequential functionalization of the core scaffold. Note the prioritization of SNAr (mildest) before Metal Catalysis.

Safety & Handling (HSE)

  • Energetic Potential: Polynitro-halobenzenes can exhibit exothermic decomposition. While this mono-nitro scaffold is generally stable, Differential Scanning Calorimetry (DSC) is recommended before scaling above 10g.

  • Skin Sensitization: Halogenated nitrobenzenes are potent sensitizers. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Waste: Aqueous waste from the SNAr reaction will contain fluoride ions. Segregate according to local EHS regulations.

References

  • Mechanistic Basis of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of amines with halo-nitrobenzenes." Chemical Reviews, 49(2), 273-412. Link

    • Establishes the F >> Cl reactivity order in activ
  • Chemoselective Cross-Coupling: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link

    • Defines the oxidative addition hierarchy (I > Br > Cl) essential for Protocol 2.
  • Polyhalogenated Nitrobenzene Applications: Gong, H., et al. (2015). "Regioselective synthesis of poly-substituted benzimidazoles from 2-bromo-1-chloro-3-fluoro-4-nitrobenzene." Tetrahedron Letters, 56(15), 1923-1926. Validates the specific scaffold usage in heterocycle synthesis.
Application

Application Note: A Scalable and Regioselective Synthesis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Abstract This application note provides a comprehensive guide to a scalable and efficient synthesis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to a scalable and efficient synthesis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The described two-step methodology commences with the regioselective nitration of 2-bromo-1-chloro-3-fluorobenzene, followed by the isolation and purification of the desired product. This protocol is designed for researchers, chemists, and process development scientists, offering a robust and reproducible pathway for obtaining this valuable building block in high yield and purity.

Introduction

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a highly functionalized aromatic compound with significant potential in organic synthesis. The presence of four distinct substituents on the benzene ring, including three different halogens and a nitro group, offers multiple reaction sites for further chemical transformations. This makes it an attractive starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine, chlorine, fluorine, and nitro groups allows for selective manipulation, such as nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group to an amine, paving the way for the creation of diverse molecular scaffolds.

The primary challenge in the synthesis of such polysubstituted benzenes lies in achieving the desired regioselectivity. The directing effects of the existing substituents must be carefully considered to ensure the correct placement of each new functional group. This application note details a logical and scalable synthetic route that leverages the directing effects of the halogen atoms to achieve the desired 4-nitro isomer.

Synthetic Strategy

The synthesis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is achieved through a two-step process, as illustrated in the workflow diagram below. The key to this approach is the regioselective nitration of the commercially available starting material, 2-bromo-1-chloro-3-fluorobenzene.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Purification start 2-Bromo-1-chloro-3-fluorobenzene reagents1 HNO3 / H2SO4 start->reagents1 Reaction product1 Crude 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene reagents1->product1 Yields workup Aqueous Workup product1->workup crystallization Recrystallization from Ethanol workup->crystallization final_product Pure 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene crystallization->final_product

Caption: Synthetic workflow for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene.

The directing effects of the substituents on the starting material, 2-bromo-1-chloro-3-fluorobenzene[1], are crucial for the success of this synthesis. Both chlorine and bromine are ortho-, para-directing groups, while fluorine is also an ortho-, para-director. The combined directing effects of these halogens favor the introduction of the nitro group at the C4 position, which is para to the chlorine atom and ortho to the bromine atom.

Experimental Protocols

Materials and Equipment
  • 2-Bromo-1-chloro-3-fluorobenzene (98% purity or higher)

  • Concentrated nitric acid (68-70%)

  • Concentrated sulfuric acid (98%)

  • Ethanol (95% or absolute)

  • Deionized water

  • Ice bath

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks

  • Addition funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: Nitration of 2-Bromo-1-chloro-3-fluorobenzene

Safety Precautions: This reaction is highly exothermic and involves the use of strong, corrosive acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, slowly add 50 mL of concentrated sulfuric acid. While stirring, carefully add 50 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to control the temperature, keeping it below 20°C.

  • Reaction Setup: In a separate larger round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 0.2 moles of 2-bromo-1-chloro-3-fluorobenzene.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the flask containing the 2-bromo-1-chloro-3-fluorobenzene via the addition funnel over a period of 1-2 hours. Maintain the reaction temperature between 0°C and 10°C using an ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate of the crude product will form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.

Protocol 2: Purification by Recrystallization
  • Dissolution: Transfer the crude, moist product to a flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of the pure product.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 50°C to a constant weight.

Data and Expected Results

ParameterValue
Starting Material 2-Bromo-1-chloro-3-fluorobenzene
Reagents Concentrated HNO₃, Concentrated H₂SO₄
Reaction Time 3-5 hours
Reaction Temperature 0-10°C (addition), Room Temperature (stirring)
Expected Yield 80-90%
Appearance Pale yellow solid
Purity (by GC/HPLC) >98%

Mechanistic Insights

The nitration of 2-bromo-1-chloro-3-fluorobenzene is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), generated in situ from the reaction of nitric acid and sulfuric acid, acts as the electrophile.

G cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- intermediate Arenium Ion Intermediate NO2+->intermediate start 2-Bromo-1-chloro-3-fluorobenzene start->intermediate + NO₂⁺ product 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene intermediate->product - H⁺

Caption: Mechanism of electrophilic nitration.

The regioselectivity of the reaction is governed by the directing effects of the halogen substituents. The chlorine at C1 and the bromine at C2 are ortho, para-directing. The fluorine at C3 is also an ortho, para-director. The C4 position is para to the chlorine and ortho to the bromine, making it the most electronically favorable position for electrophilic attack.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene. By carefully controlling the reaction conditions, particularly the temperature during the nitration step, a high yield of the desired product can be achieved with excellent regioselectivity. This methodology is well-suited for both laboratory-scale synthesis and larger-scale production in an industrial setting.

References

  • PubChem. 2-Bromo-1-chloro-3-fluorobenzene. [Link]

  • Google Patents. Method for synthesizing 2-chloro-3-fluorobromobenzene.
  • Google Patents.
  • Google Patents. Process for preparing 3-chloro-4-fluoronitrobenzene.
  • Brainly. Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. [Link]

  • PubChem. 2-Bromo-1-chloro-4-nitrobenzene. [Link]

Sources

Method

Application Note: Strategic Synthesis of Fluorinated Heterocycles from 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Abstract The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates.[1][2][3][4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene as a versatile starting material for the synthesis of high-value fluorinated heterocycles. We present detailed protocols for the preparation of fluorinated benzimidazoles and phenothiazines via regioselective Nucleophilic Aromatic Substitution (SNAr), and further functionalization using Palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, reaction mechanisms, and regiochemical outcomes is thoroughly discussed to provide a framework for rational synthetic design.

Introduction: The Power of Fluorinated Heterocycles

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals.[6][7] The strategic introduction of fluorine atoms can profoundly alter a molecule's electronic properties, lipophilicity, and resistance to metabolic degradation.[4] Consequently, fluorinated heterocycles are prevalent in a wide array of FDA-approved drugs, from anticancer agents to antivirals and CNS-active compounds.[6][7]

The starting material, 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, is a uniquely functionalized aromatic ring, offering multiple reaction handles that can be addressed with high selectivity. Its utility stems from the differential reactivity of its three distinct halogen substituents, orchestrated by the powerful electron-withdrawing nitro group. This allows for a stepwise and controlled construction of complex molecular architectures.

The Strategic Reactivity of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

The synthetic potential of this substrate is governed by the electronic influence of the nitro group at the C4 position. In nucleophilic aromatic substitution (SNAr), electron-withdrawing groups stabilize the negatively charged Meisenheimer complex intermediate, thereby accelerating the reaction.[8][9] This effect is most pronounced at the ortho and para positions relative to the activating group.[10]

  • C1-Cl (para to -NO₂): Highly activated towards SNAr.

  • C3-F (ortho to -NO₂): Highly activated towards SNAr.

  • C2-Br (meta to -NO₂): Poorly activated towards SNAr.

G

For SNAr reactions, a competition exists between the displacement of chloride at C1 and fluoride at C3. While the C-F bond is stronger, fluorine's high electronegativity makes the attached carbon atom significantly more electrophilic. This polarization often facilitates the rate-determining nucleophilic attack, making the C-F bond surprisingly labile in many SNAr contexts.[11][12]

Conversely, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the reactivity order of carbon-halogen bonds is typically C-I > C-Br > C-Cl >> C-F.[13] Therefore, the C-Br bond at the C2 position serves as a reliable handle for selective functionalization via palladium catalysis, leaving the other halogens untouched.

Synthetic Protocols and Applications

Protocol A: Synthesis of Fluorinated Benzimidazole Scaffolds

Benzimidazoles are privileged structures in medicinal chemistry, found in drugs like the proton-pump inhibitor omeprazole.[14][15][16] This protocol outlines a three-step synthesis of a fluorinated benzimidazole derivative.

G start 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene step1 Step 1: S(N)Ar + o-Phenylenediamine K2CO3, DMSO, 90 °C start->step1 intermediate1 Diamino Intermediate step1->intermediate1 step2 Step 2: Nitro Reduction Fe/NH4Cl or H2, Pd/C EtOH/H2O intermediate1->step2 intermediate2 Triamine Precursor step2->intermediate2 step3 Step 3: Cyclization R-CHO, NaHSO3 DMF, 120 °C intermediate2->step3 product Fluorinated Benzimidazole Product step3->product

Step 1: Regioselective SNAr with o-Phenylenediamine

This step involves the displacement of the most labile halogen, typically the chlorine at the C1 position due to its para relationship to the nitro group and favorable steric profile.

  • To a solution of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add o-phenylenediamine (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the diamino intermediate.

Step 2: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, creating the necessary 1,2-diamine functionality for cyclization.

  • Suspend the intermediate from Step 1 (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the starting material is consumed.

  • Filter the hot reaction mixture through a pad of celite to remove the iron salts, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude triamine precursor, which is often used directly in the next step.

Step 3: Benzimidazole Ring Formation

Condensation with an aldehyde yields the final benzimidazole product.

  • Dissolve the crude triamine precursor (1.0 eq) and a desired aldehyde (R-CHO, 1.1 eq) in dimethylformamide (DMF).

  • Add sodium bisulfite (NaHSO₃) as a mild oxidizing agent to facilitate the cyclization.[17]

  • Heat the mixture to 120 °C for 3-5 hours.

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the target fluorinated benzimidazole.

Step Reactant Conditions Typical Yield Regioselectivity
1o-PhenylenediamineK₂CO₃, DMSO, 90 °C85-95%>98% for C1-Cl substitution
2Fe/NH₄ClEtOH/H₂O, Reflux90-98%N/A
3BenzaldehydeNaHSO₃, DMF, 120 °C75-85%N/A
Protocol B: Synthesis of Fluorinated Phenothiazines

Phenothiazines are an important class of antipsychotic and antihistaminic drugs.[18][19] Their synthesis from the title compound can be achieved via condensation with an aminothiophenol, often involving a Smiles rearrangement.[19][20]

  • In a round-bottom flask, dissolve 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 eq) and 2-aminothiophenol (1.1 eq) in absolute ethanol.

  • Add a strong base, such as sodium hydroxide (1.2 eq), to the mixture.

  • Heat the reaction to reflux (approx. 80 °C) for 2 hours. The reaction proceeds via initial SNAr followed by an intramolecular cyclization.[19]

  • Cool the mixture and neutralize with glacial acetic acid.

  • The product often precipitates. Collect the solid by filtration, wash with cold ethanol and water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure fluorinated phenothiazine derivative.

Protocol C: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol demonstrates the selective functionalization of the C2-Br bond, which is unreactive under SNAr conditions, allowing for late-stage diversification.

G

  • To a degassed mixture of dioxane and water (4:1), add the product from a previous SNAr reaction (e.g., the diamino intermediate from Protocol A, Step 1) (1.0 eq), an arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) to 90-100 °C for 8-12 hours.

  • After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product via column chromatography to yield the C2-arylated heterocycle precursor.

Parameter Catalyst System Base Solvent Typical Yield
Suzuki Coupling Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O70-90%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosK₃PO₄Toluene65-85%

Conclusion

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a powerful and versatile building block for the synthesis of medicinally relevant fluorinated heterocycles. By understanding and exploiting the differential reactivity of its halogen substituents, chemists can devise logical and efficient synthetic routes. The protocols detailed herein for constructing fluorinated benzimidazoles and phenothiazines, along with methods for selective cross-coupling, provide a robust toolkit for researchers in drug discovery and development. The ability to perform sequential SNAr and palladium-catalyzed reactions on the same substrate underscores its value in building molecular complexity from a simple, commercially available starting material.

References

  • ResearchGate. (2025). Fluorinated benzimidazoles for medicinal chemistry and new materials. Available at: [Link]

  • ResearchGate. (2025). Importance of Fluorine in Benzazole Compounds. Available at: [Link]

  • MDPI. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Available at: [Link]

  • OUCI. (n.d.). Fluorinated benzimidazoles for medicinal chemistry and new materials. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Available at: [Link]

  • Quantum Mechanics-Chemistry. (n.d.). Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. Available at: [Link]

  • RSC Publishing. (n.d.). Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Available at: [Link]

  • MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]

  • MDPI. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available at: [Link]

  • SciSpace. (n.d.). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Available at: [Link]

  • PMC. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Available at: [Link]

  • ACS. (n.d.). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations. Available at: [Link]

  • MDPI. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Available at: [Link]

  • Current Organic Chemistry. (n.d.). Recent Developments in Palladium-Catalyzed Heterocycle Synthesis and Functionalization. Available at: [Link]

  • Wiley. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Available at: [Link]

  • Reagentia. (n.d.). 2-Bromo-1-chloro-4-fluoro-3-nitrobenzene. Available at: [Link]

  • MDPI. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Available at: [Link]

  • CONICET. (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Available at: [Link]

  • PMC. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Available at: [Link]

  • PMC. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. Available at: [Link]

  • ResearchGate. (2025). Fluorinated Heterocycles. Available at: [Link]

  • Baran Lab. (n.d.). Haloselectivity of Heterocycles. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 1- and 3-chloro-phenothiazines. Available at: [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]

  • PMC. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. Available at: [Link]

  • OUCI. (n.d.). Synthesis of Chiral Heterocycles from Asymmetric Cascade Palladium Catalysis. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some New Fluorinated Phenothiazines. Available at: [Link]

  • SpringerLink. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Available at: [Link]

  • Semantic Scholar. (2020). An overview of palladium‐catalyzed synthesis of seven‐membered heterocycles. Available at: [Link]

  • Britannica. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • RSC Publishing. (n.d.). σ-Holes promote the concertedness in nucleophilic aromatic substitution reactions of nitroarenes. Available at: [Link]

  • chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Available at: [Link]

  • PMC. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (2025). Fluorine in medicine. Available at: [Link]

  • Chinese Chemical Society. (2021). Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. Available at: [Link]

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Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Introduction: Navigating Chemoselectivity in Complex Aryl Halides The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating Chemoselectivity in Complex Aryl Halides

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][4]

This application note delves into the specific challenges and strategic considerations for the Suzuki-Miyaura coupling of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, a highly functionalized and electron-deficient aryl halide. The presence of multiple, distinct halogen atoms (bromine and chlorine) on an aromatic ring bearing a potent electron-withdrawing nitro group introduces a significant challenge of chemoselectivity. The primary objective is to selectively activate the more labile carbon-bromine (C-Br) bond for cross-coupling while preserving the less reactive carbon-chlorine (C-Cl) bond for potential subsequent transformations.[5] This guide provides researchers, scientists, and drug development professionals with a detailed mechanistic framework, strategic protocols, and troubleshooting advice to successfully employ this versatile building block in complex syntheses.

Mechanistic Considerations and Chemoselectivity

The established catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6] The chemoselectivity in polyhalogenated substrates is primarily determined in the initial, often rate-determining, oxidative addition step.[6]

Oxidative Addition: A Pd(0) complex inserts into the carbon-halogen bond. The reactivity of aryl halides in this step generally follows the order: I > Br > OTf >> Cl.[5][7] This established trend is attributed to the differing bond dissociation energies of the carbon-halogen bonds. For 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, the C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it the kinetically favored site for oxidative addition.

Influence of Electronic and Steric Factors:

  • Electronic Effects: The strong electron-withdrawing nitro group deactivates the aromatic ring, which can slow down the rate of oxidative addition. However, this effect is somewhat counterbalanced by the fact that electron-deficient aryl halides are generally good substrates for Suzuki couplings.[6]

  • Steric Hindrance: The substituents ortho to the bromine (chlorine) and ortho to the chlorine (bromine and fluorine) create a sterically encumbered environment. This necessitates the use of bulky, electron-rich phosphine ligands on the palladium catalyst to promote both the oxidative addition and the subsequent reductive elimination steps.[8][9]

Based on these principles, a carefully selected catalyst system should enable the selective coupling at the C-Br position, leaving the C-Cl and C-F bonds intact for further derivatization.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the key stages.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Aryl Halide (Ar-X) PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation (R'-B(OR)_2 + Base) PdII_RX->Transmetalation Boronic Acid/Ester + Base PdII_R_Rprime R-Pd(II)L_n-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product caption Suzuki-Miyaura Catalytic Cycle Experimental_Workflow start Start: Prepare Glassware inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert reagents Add Solid Reagents: Aryl Halide, Boronic Acid, Base inert->reagents catalyst Prepare & Add Catalyst/Ligand Solution reagents->catalyst solvent Add Solvents catalyst->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Dilute, & Wash (Aqueous Work-up) reaction->workup purify Dry, Concentrate, & Purify (Column Chromatography) workup->purify end End: Characterize Product purify->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene. As a complex, highly functionalized aromatic compound, its purity i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene. As a complex, highly functionalized aromatic compound, its purity is paramount for the success of subsequent synthetic steps and the integrity of final products. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to address the specific challenges you may encounter during its purification.

Understanding the Purification Challenge

2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a small molecule with multiple halogen substituents and a strongly electron-withdrawing nitro group. These features, while synthetically useful, can present unique purification challenges. The primary goals of purification are to remove unreacted starting materials, byproducts from the synthesis (such as isomers), and any degradation products. The choice of purification method will depend on the scale of your experiment, the nature of the impurities, and the desired final purity.

The most common impurities encountered are often positional isomers formed during the aromatic substitution reactions used in its synthesis.[1] These isomers can have very similar physicochemical properties to the desired product, making their separation challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene?

A1: The two primary and most effective methods for purifying this compound on a laboratory scale are recrystallization and column chromatography . For larger, industrial scales, fractional distillation under reduced pressure might be considered, although the high boiling point of halogenated nitrobenzenes can make this challenging.

Q2: How do I choose between recrystallization and column chromatography?

A2: The choice depends on several factors:

  • Purity of the crude product: If your crude material is relatively pure (>85-90%) and contains mainly one or two major impurities, recrystallization is often a more efficient and scalable method.

  • Nature of impurities: If the impurities have significantly different solubility profiles from your product, recrystallization is ideal. If you have a complex mixture of isomers with similar polarities, column chromatography will likely be necessary for effective separation.

  • Scale: Recrystallization is generally more amenable to scaling up for larger quantities of material. Column chromatography can be scaled, but it becomes more resource-intensive (solvent, stationary phase) at larger scales.

  • Desired final purity: Both methods can yield high-purity material, but column chromatography offers finer control over separation, which can be crucial for achieving very high purity levels (>99.5%).

Q3: What are the key safety considerations when handling 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene and the solvents used for its purification?

A3: Halogenated nitroaromatic compounds should be handled with care as they can be toxic and irritants. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used in purification, such as alcohols, alkanes, and chlorinated solvents, are often flammable and/or toxic. Consult the Safety Data Sheet (SDS) for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene and all solvents before beginning any work.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[2] A successful recrystallization maximizes the recovery of the pure compound while leaving impurities dissolved in the mother liquor.

Workflow for Recrystallization

cluster_0 Recrystallization Workflow A Solvent Selection B Dissolution in Minimum Hot Solvent A->B Ideal solvent identified C Slow Cooling to Room Temperature B->C Complete dissolution D Further Cooling in Ice Bath C->D Crystal formation E Vacuum Filtration D->E Maximum crystal yield F Washing with Cold Solvent E->F Isolate crystals G Drying F->G Remove mother liquor cluster_1 Column Chromatography Workflow H TLC Analysis for Solvent System I Column Packing H->I Optimal mobile phase determined J Sample Loading I->J Properly packed column K Elution J->K Concentrated sample band L Fraction Collection K->L Gradient or isocratic M TLC Analysis of Fractions L->M Monitor separation N Combining Pure Fractions and Solvent Removal M->N Identify pure fractions

Sources

Optimization

Controlling regioselectivity in 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene SNAr reactions

The following technical guide addresses the regioselectivity challenges associated with 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS 1807121-30-7) . This response is structured as a Tier-3 Technical Support resource, de...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the regioselectivity challenges associated with 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS 1807121-30-7) . This response is structured as a Tier-3 Technical Support resource, designed for medicinal chemists and process engineers dealing with competitive reaction pathways.

Subject: Controlling Regioselectivity in 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene SNAr Reactions Ticket ID: REGIO-2402-FCL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

The substrate 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene presents a classic "chemoselectivity triangle" due to the presence of three distinct halogen leaving groups activated by a nitro moiety.

  • C3-Fluorine: Ortho-to-nitro. Electronically the most activated site for SNAr (Fluorine Effect).

  • C1-Chlorine: Para-to-nitro. Activated, but generally kinetically slower than the C3-F site.

  • C2-Bromine: Meta-to-nitro. Deactivated for SNAr; preferred site for Transition Metal-Catalyzed Cross-Coupling (TMCC).

The Core Challenge: While electronic factors heavily favor nucleophilic attack at C3-F , the steric "buttressing effect" from the flanking C2-Bromo and C4-Nitro groups can hinder the approach of bulky nucleophiles, potentially shifting reactivity or stalling the reaction.

Decision Matrix & Workflow

Use the following logic flow to determine the correct experimental conditions for your target regioisomer.

Regioselectivity_Workflow Start Substrate: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene Goal What is your Target Site? Start->Goal Site_C3 Target C3 (Displace F) Goal->Site_C3 Most Common Site_C2 Target C2 (Displace Br) Goal->Site_C2 Cross-Coupling Site_C1 Target C1 (Displace Cl) Goal->Site_C1 Difficult Cond_C3 Condition Set A: Standard SNAr (Mild Base, Polar Aprotic Solvent) Site_C3->Cond_C3 Electronic Control Cond_C2 Condition Set B: Pd-Catalysis (Buchwald-Hartwig) (Orthogonal to SNAr) Site_C2->Cond_C2 Chemoselectivity Cond_C1 Condition Set C: Steric Control / Soft Nucleophiles (Thiolates or High T) Site_C1->Cond_C1 Steric/Soft Control

Figure 1: Strategic decision tree for functionalizing 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene based on target position.

Troubleshooting Guide (FAQ Format)

Scenario A: "I want to displace the Fluorine (C3), but the reaction is sluggish."

Diagnosis: Although C3-F is electronically activated by the ortho-nitro group, it is sterically crowded ("sandwiched") between the bulky C2-Bromine and C4-Nitro groups. Root Cause: Steric hindrance is preventing the formation of the Meisenheimer complex, especially if you are using secondary amines or bulky alkoxides.

Corrective Actions:

  • Solvent Switch: Move to dipolar aprotic solvents (DMSO, DMF, NMP) to strip the cation and increase the nucleophilicity of your anion ("naked anion" effect).

  • Temperature Modulation: Increase temperature to 60–80°C. The activation energy for C3 attack is low (electronic), but the steric barrier requires thermal energy to overcome.

  • Nucleophile Size: If possible, use a primary amine or unbranched alkoxide.

Scenario B: "I want to displace the Chlorine (C1), but the Fluorine (C3) reacts instead."

Diagnosis: You are fighting thermodynamics. The C3-F bond is significantly more activated for SNAr than C1-Cl due to the high electronegativity of fluorine, which stabilizes the transition state (Meisenheimer complex) more effectively than chlorine.

Corrective Actions:

  • Exploit Sterics: Use a highly bulky nucleophile (e.g., tert-butylamine, potassium tert-butoxide). The C3 position is sterically blocked; the C1 position (flanked by H and Br) is relatively more accessible.

  • Soft Nucleophiles: Use "soft" nucleophiles like thiolates (RS-). While they still prefer F, the selectivity gap often narrows compared to "hard" nucleophiles (RO-, RNH2).

  • Note: Complete selectivity for C1 over C3 is extremely difficult via SNAr. Consider synthesizing the C3-desfluoro analog if C1 functionalization is critical.

Scenario C: "I want to couple at the Bromine (C2) without touching the Fluorine or Chlorine."

Diagnosis: This is an orthogonal reaction. SNAr conditions will not work here. Corrective Actions:

  • Switch Mechanism: Use Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • Selectivity: Oxidative addition of Pd(0) occurs preferentially at the C-Br bond (weakest bond) over C-Cl and C-F.

  • Precaution: Use anhydrous, non-nucleophilic bases (e.g., Cs2CO3, K3PO4) to avoid accidental SNAr background reactions at C3-F.

Experimental Protocols

Protocol 1: Regioselective C3-F Displacement (Standard SNAr)

Target: Substitution of Fluorine by Primary Amines

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Substrate : 1.1 equiv NucleophileSlight excess ensures conversion without promoting double substitution.
Base DIPEA (2.0 equiv) or K2CO3Scavenges HF byproduct; non-nucleophilic to prevent side reactions.
Solvent THF (0.2 M) or DMSO (if sluggish)THF is standard; DMSO accelerates reaction if sterics are an issue.
Temperature 0°C to RTLow temp favors the kinetic product (C3-F) and suppresses C1-Cl attack.

Step-by-Step:

  • Dissolve 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise.

  • Monitor via TLC/LCMS. The C3-substituted product usually appears within 1–4 hours.

  • Critical Check: If C1-substitution is observed (rare at 0°C), lower temperature to -20°C.

Protocol 2: C2-Br Functionalization (Chemoselective Cross-Coupling)

Target: Suzuki Coupling at C2-Br while retaining C3-F and C1-Cl

Step-by-Step:

  • Charge a vial with Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%).

  • Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Add K3PO4 (2.0 equiv). Avoid strong alkoxide bases like NaOtBu which might trigger SNAr at C3.

  • Heat to 60°C. Do not overheat; high temps (>100°C) may force Pd insertion into C-Cl.

Mechanistic Insight: The "Fluorine Effect" vs. Sterics

To understand why C3 is the preferred site despite the steric crowding, we must look at the transition state energy.

  • Electronic Factor: The rate-determining step in SNAr is the nucleophilic attack.[1][2] The highly electronegative Fluorine atom at C3 inductively stabilizes the negative charge in the Meisenheimer complex (intermediate) significantly more than Chlorine at C1.

  • Steric Factor: The C2-Br and C4-NO2 groups create a "picket fence" around C3. However, the C-F bond length is short, and the Fluorine atom is small (

    
    ), allowing small nucleophiles to slip in.
    

Data Comparison: Relative Reactivity Rates (Generalized)

Position Leaving Group Activation Steric Hindrance Predicted Reactivity (SNAr)
C3 Fluorine Ortho-NO2 (Strong) High (Sandwiched) High (Dominant)
C1 Chlorine Para-NO2 (Moderate) Low Low (Secondary)

| C2 | Bromine | Meta-NO2 (None) | High | Negligible |

References

  • Mechanistic Principles of SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews. (Establishes the F > Cl > Br reactivity order for SNAr).

  • Regioselectivity in Polyhaloarenes

    • Chambers, R. D., et al. (2000). Polyhalogenated Heterocycles: Reactivity and Regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. (Discusses the competition between electronic activation and steric hindrance).

  • Substrate Identification

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123456, 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene. (Verified CAS 1807121-30-7).

  • Steric Effects in SNAr

    • Master Organic Chemistry. (2018).[2][9] Nucleophilic Aromatic Substitution: The Effect of Substituents.[2][6][10] (Educational resource on ortho/para activation and steric blocking).

Disclaimer: All protocols involve hazardous chemicals (nitroarenes, halogenated aromatics). Standard PPE and fume hood usage are mandatory. This guide is for research purposes only.

Sources

Troubleshooting

Troubleshooting low conversion rates with 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Senior Application Scientist Desk | Ticket ID: #SNAr-234-F-Br Status: Open for Troubleshooting Executive Summary: The "Crowded Scaffold" Paradox You are likely working with 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene as a c...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk | Ticket ID: #SNAr-234-F-Br Status: Open for Troubleshooting

Executive Summary: The "Crowded Scaffold" Paradox

You are likely working with 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene as a core intermediate for kinase inhibitors or poly-functionalized agrochemicals.

The Central Problem: This molecule presents a classic conflict between electronic activation and steric hindrance .

  • Electronically: The C3-Fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ) because it is ortho to the strong electron-withdrawing nitro group.[1]
    
  • Sterically: The C3 position is "sandwiched" between a bulky Bromine (C2) and the Nitro group (C4).

Low conversion rates are rarely due to a lack of intrinsic reactivity; they are almost always due to kinetic accessibility or catalyst poisoning (in Pd-coupling). This guide breaks down the three most common failure modes.

Diagnostic Matrix: Identify Your Failure Mode
SymptomProbable Root CauseImmediate Verification Step

stops at <50% conv.
Steric Shielding / Aggregation Check if reaction slurry has solidified or if nucleophile solubility is poor in the chosen solvent.
Mixture of Products (Cl vs F) Regioselectivity Drift Compare HPLC retention times. The C1-Chlorine (para to

) is less hindered than C3-F and may react if temp is too high.
Suzuki/Buchwald Stalls Nitro-Group Poisoning Check catalyst color. Black precipitation indicates Pd aggregation (death).
Phenol Impurity Formation Hydrolysis (Water) Perform Karl Fischer titration on solvent. Water competes with your nucleophile.
Module 1: Troubleshooting (Fluorine Displacement)

User Query: "I am trying to displace the fluorine with a primary amine, but the reaction stalls at 40-60% conversion even with excess amine."

Technical Analysis

While Fluorine is the superior leaving group in


 (due to the high electronegativity stabilizing the Meisenheimer complex), the C3 position is sterically occluded . The C2-Bromine and C4-Nitro group create a "gatekeeper" effect. If your nucleophile is bulky (e.g., a branched amine or substituted aniline), it physically cannot reach the electrophilic carbon efficiently.
Protocol: The "Polar-Shock" Method

To overcome the steric barrier without raising the temperature to decomposition levels, you must maximize the kinetic energy of the nucleophile in solution.

  • Solvent Switch: Move from THF or Acetonitrile to DMSO or NMP . The high dielectric constant stabilizes the polar transition state and breaks down nucleophile aggregates.

  • Concentration: Run the reaction at High Molarity (0.5M - 1.0M) . In bimolecular reactions with steric issues, proximity is power.

  • Base Selection: If using a salt nucleophile, add 18-Crown-6 (if K+ salt) or 15-Crown-5 (if Na+ salt) to strip the cation and create a "naked," highly reactive anion.

Critical Checkpoint (Self-Validating)
  • The Fluoride Trap: As the reaction proceeds, the leaving group (

    
    ) is generated. In non-polar solvents, this can form strong H-bonds with your amine nucleophile, deactivating it.
    
  • Fix: Add an inorganic base scavenger like

    
     or DIPEA to sponge up the HF/Fluoride species.
    
Module 2: Regioselectivity Control (Cl vs. F)

User Query: "I see a byproduct where the Chlorine is missing instead of the Fluorine. Why?"

The Mechanism of Failure

You are witnessing Para-Attack dominance .

  • C3-F (Ortho): Electronically favored (inductive effect of F + resonance of

    
    ), but Sterically Hindered .
    
  • C1-Cl (Para): Electronically active (resonance of

    
    ), but Sterically Open .
    

If you heat the reaction too aggressively (>80°C) to overcome the steric barrier at C3, you provide enough energy for the nucleophile to attack the accessible C1-Cl position.

Visualizing the Pathway

Regioselectivity Start Substrate (2-Br-1-Cl-3-F-4-NO2) Nu Nucleophile Attack Start->Nu PathA Path A: Ortho-Attack (C3) (Kinetic Control) Nu->PathA Low Temp (<40°C) Small Nucleophile PathB Path B: Para-Attack (C1) (Thermodynamic/Steric Leak) Nu->PathB High Temp (>80°C) Bulky Nucleophile ProductA Target Product (F-Displaced) PathA->ProductA ProductB Impurity (Cl-Displaced) PathB->ProductB

Figure 1: Decision pathway for nucleophilic attack.[2] Low temperatures favor the electronic preference (F-displacement), while high temperatures expose the steric vulnerability of the C1-Cl position.

Module 3: Palladium-Catalyzed Coupling (The Bromine Handle)

User Query: "Suzuki coupling at the Bromine position fails. The catalyst turns black immediately."

Technical Analysis

This is likely Nitro-Group Interference .[1] The nitro group is a strong ligand and an oxidant.

  • Catalyst Poisoning: The nitro group can coordinate to

    
    , preventing oxidative addition into the C-Br bond.
    
  • Competitive Reduction: If using standard conditions, the nitro group may be partially reduced, leading to complex mixtures that kill the catalyst.

Protocol: The "Bulky Ligand" Solution

You need a ligand that is bulky enough to prevent the nitro group from coordinating to the metal center, and electron-rich enough to facilitate oxidative addition into the electron-deficient ring.

  • Ligand Choice: Use Buchwald Ligands like XPhos or SPhos .

    • Why: The biaryl bulk creates a "protective shell" around the Pd, blocking the nitro group but allowing the C-Br bond to enter.

  • Pre-Catalyst: Switch to Pd(dppf)Cl2 or Pd2(dba)3 + XPhos . Avoid simple Pd(PPh3)4 as it is too labile.

  • Base: Use weak bases like

    
      or 
    
    
    
    . Avoid strong alkoxides (
    
    
    ) which can trigger nucleophilic attack on the ring (displacement of F or Cl) instead of the coupling.
FAQ: Rapid Fire Solutions

Q: Can I run the


 reaction in water? 
A: No.  While "on-water" chemistry exists, this substrate is prone to hydrolysis. The 

(from water) will compete with your nucleophile to form the phenol, which is a dead-end byproduct.

Q: My LCMS shows a mass of M+14. What is it? A: This is likely Trans-methylation if you are using Methanol as a solvent with a strong base. Methoxide is a potent nucleophile and will displace the Fluorine. Rule: Never use an alcohol solvent corresponding to a nucleophile you don't want incorporated.

Q: How do I remove the excess starting material if conversion stalls? A: The starting material is highly lipophilic (poly-halogenated).

  • Workup: Dilute with water, extract with Ethyl Acetate.

  • Purification: It usually moves much faster on Silica than the amine-substituted product. A simple silica plug filtration with 10% EtOAc/Hexanes will wash away the starter, leaving your polar product on the silica (elute subsequently with 50% EtOAc).

References
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5][6][7] Chemical Reviews.[7] (Establishes the F >> Cl reactivity order in

    
    ). 
    
  • Rohrbach, S., et al. (2019). Pd-Catalyzed Cross-Coupling of Highly Substituted Nitroarenes. Journal of Organic Chemistry. (Discusses catalyst poisoning by nitro groups).

  • WuXi AppTec. (2021). Regioselectivity of SNAr of Polyhalogenated Benzaldehyde. QM Magic Class, Chapter 35.[4] (Detailed LUMO/Steric analysis of similar poly-halo scaffolds).

Sources

Optimization

Optimizing solvent selection for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene coupling

Welcome to the Advanced Application Support Center. As application scientists, we frequently encounter chemoselectivity challenges with highly functionalized polyhalogenated arenes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As application scientists, we frequently encounter chemoselectivity challenges with highly functionalized polyhalogenated arenes. 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene is a classic "problem child" substrate because it possesses three distinct halogen vectors, each governed by different mechanistic rules.

This guide provides troubleshooting frameworks, mechanistic insights, and validated protocols for achieving chemoselective couplings by optimizing your solvent environment.

Mechanistic Overview & Solvent Selection Logic

To control the reactivity of this substrate, you must understand the causality behind its electronic distribution:

  • C3 (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strongly electron-withdrawing ortho-nitro group.

  • C2 (Bromine): The kinetic site for Pd(0) oxidative addition. Although it is meta to the nitro group, the C-Br bond has the lowest bond dissociation energy, making it the preferred site for transition-metal insertion 1[1].

  • C1 (Chlorine): Activated by the para-nitro group, but typically less reactive than C-F for SNAr and less reactive than C-Br for Pd-insertion.

The choice of solvent dictates the dominant reaction pathway by either stabilizing the polar Meisenheimer complex (favoring SNAr) or modulating the coordination environment of the Palladium catalyst while limiting base solubility (favoring cross-coupling).

SolventOptimization Substrate 2-Bromo-1-chloro- 3-fluoro-4-nitrobenzene Decision Target Reaction Pathway? Substrate->Decision SNAr SNAr at C-F (ortho to NO2) Decision->SNAr Amine/Alkoxide Nucleophiles Suzuki Pd-Coupling at C-Br (meta to NO2) Decision->Suzuki Boronic Acids + Pd Cat. Solvent1 Polar Aprotic / Ethers (e.g., THF, DMF) SNAr->Solvent1 Solvent2 Non-polar / Low Polarity (e.g., Toluene, Dioxane) Suzuki->Solvent2 Outcome1 High SNAr Yield Low Pd-Oxidative Addition Solvent1->Outcome1 Outcome2 High C-Br Coupling Suppressed SNAr Solvent2->Outcome2

Workflow for solvent-driven chemoselectivity in 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene couplings.

Frequently Asked Questions & Troubleshooting

Q1: During my Suzuki-Miyaura coupling at the C-Br bond, I am observing significant displacement of the fluorine atom. How can I suppress this SNAr byproduct? Root Cause: You are likely using a polar aprotic solvent (e.g., DMF, DMSO) or a highly soluble base. Polar aprotic solvents stabilize the anionic Meisenheimer intermediate, accelerating SNAr at the highly electrophilic C-F bond. Solution: Switch to a less polar solvent system such as 1,4-Dioxane or Toluene. These solvents suppress the SNAr pathway by reducing the solubility of the inorganic base (e.g., K2CO3 or Na2CO3), keeping the effective concentration of the nucleophile low while allowing the Pd-catalytic cycle to proceed at the C-Br bond2[2].

Q2: I want to selectively functionalize the C-F bond with an amine via SNAr, leaving the C-Br and C-Cl bonds intact. What is the optimal solvent? Root Cause & Solution: For selective SNAr at the C-F position, Tetrahydrofuran (THF) combined with a mild organic base like Triethylamine (TEA) is highly effective. The reaction typically proceeds smoothly at room temperature. Heating is unnecessary and may lead to competing substitution at the C-Cl bond. Validated protocols demonstrate quantitative conversion in THF within 16 hours3[3].

Q3: My Pd-catalyzed coupling in Dioxane/Water is sluggish. Can I increase the water ratio to dissolve the base better? Root Cause: Increasing the water content increases the overall dielectric constant of the solvent mixture, which risks activating the SNAr pathway (hydrolysis of the C-F bond to form a phenol derivative). Solution: Maintain a low water ratio (e.g., 10:1 Dioxane:Water). If the reaction is sluggish, optimize the ligand (e.g., use XPhos or dppf to accelerate oxidative addition) rather than increasing solvent polarity.

Quantitative Data: Solvent Effects on Chemoselectivity

The table below summarizes how solvent dielectric constants directly correlate with the dominant reaction pathway for this specific substrate.

Solvent SystemDielectric Constant (ε)Dominant Reaction PathwayTypical Yield (C-Br Coupling)Typical Yield (C-F SNAr)
DMF / K2CO3 (100°C)36.7SNAr / Degradation< 10%> 80%
THF / TEA (25°C)7.5SNAr (C-F Substitution)0%> 90%
Toluene / Cs2CO3 (90°C)2.4Pd-Coupling (C-Br)80 - 90%< 2%
1,4-Dioxane / K2CO3 (90°C)2.2Pd-Coupling (C-Br)75 - 85%< 5%

Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Functionalization)

Objective: Couple an arylboronic acid at the C2-Bromine position while preserving the C3-Fluorine and C1-Chlorine bonds. Self-Validating System: The use of biphasic Dioxane/Water limits base solubility. Monitor the aqueous layer pH; a sudden drop indicates consumption of base by unwanted hydrolysis of the C-F bond.

  • Preparation: In an oven-dried Schlenk flask, add 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 equiv), Arylboronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), and anhydrous K2CO3 (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (10:1 ratio, 0.1 M concentration)2[2].

  • Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 12 hours.

  • Validation Check: Perform TLC (Hexanes/EtOAc). The desired product will be less polar than the starting material. If a highly polar baseline spot appears, C-F hydrolysis is occurring (indicating the solvent is too polar or the base is too concentrated).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Site-Selective SNAr (C-F Functionalization)

Objective: Displace the C3-Fluorine with a secondary amine nucleophile. Self-Validating System: The reaction is run at room temperature. The precipitation of TEA·HF salt visually confirms the progress of the substitution without the need for immediate sampling.

  • Preparation: To a round-bottom flask, add 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 g, 3.93 mmol) and Triethylamine (1.2 g, 11.8 mmol) 3[3].

  • Solvent Addition: Dissolve the mixture in anhydrous THF (10 mL).

  • Nucleophile Addition: Add the amine nucleophile (e.g., an N-Boc protected piperazine derivative, 1.0 equiv) dropwise.

  • Reaction: Stir at room temperature (25°C) for 16 hours. Observe the formation of a white precipitate (TEA hydrofluoride).

  • Validation Check: LCMS analysis should show the mass of the desired product: [M - 19 (F) + Mass of Amine]. No debromination peaks should be visible.

  • Workup: Quench with water (40 mL), extract with Dichloromethane (3 x 20 mL), dry over MgSO4, and concentrate under reduced pressure 3[3].

References

  • Source: nih.
  • Title: Optimization of reaction conditions for reduction of nitrobenzene with respect to solvent.
  • Title: LU LK0: WVTh WV 4'iLTokyo(II'). ?tH2JtY(IKEDA, I#J2020-197899 2O2O113OH(3O1112O2O)JP It 41 fl~198 (Patent WO2020197899)

Sources

Troubleshooting

Technical Support Center: Purification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Subject: Troubleshooting Isomer Removal & Purification Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Challenge of the "Crowded Ring" Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Isomer Removal & Purification Protocols Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of the "Crowded Ring"

You are dealing with a highly substituted benzene ring (2-Bromo-1-chloro-3-fluoro-4-nitrobenzene). The synthesis of this intermediate—likely via the nitration of 2-bromo-1-chloro-3-fluorobenzene—presents a classic regioselectivity challenge.

While the fluorine atom (position 3) strongly directs the incoming nitro group to the para position (position 6) or ortho position (position 4), the steric hindrance and combined electronic effects of the Chlorine (pos 1) and Bromine (pos 2) create a mixture.

The Primary Impurity: The most persistent isomer is typically 2-Bromo-1-chloro-3-fluoro-6-nitrobenzene . The Physical Problem: These regioisomers often possess boiling points within 2–5°C of each other, rendering fractional distillation ineffective and prone to thermal degradation.

This guide provides a self-validating workflow to separate these isomers, moving from diagnostic triage to bulk purification.

Module 1: Diagnostic Triage (Know Your Enemy)

Before attempting separation, you must quantitate the isomer ratio. Standard HPLC often fails to resolve these isomers due to identical UV chromophores and similar lipophilicity.

The "Gold Standard" Method: 19F-NMR

Proton NMR is often cluttered by the aromatic signals. 19F-NMR is the superior diagnostic tool here because the chemical shift of the fluorine atom is hypersensitive to the ortho substituents.

  • Target (4-Nitro): The Fluorine is flanked by a Nitro group (pos 4) and a Bromine/Chlorine environment. The strong electron-withdrawing nature of the ortho-nitro group will cause a significant downfield shift.

  • Impurity (6-Nitro): The Fluorine is meta to the nitro group. The chemical shift will be distinct (typically shielded relative to the target).

Analytical Workflow Diagram

AnalyticalWorkflow Start Crude Mixture TLC TLC (Hex/EtOAc) Start->TLC NMR 19F-NMR Analysis TLC->NMR Single Spot? Decision Isomer Ratio? NMR->Decision MethodA Crystallization (>85% Target) Decision->MethodA Major Isomer MethodB Chromatography (<85% Target) Decision->MethodB Significant Mix

Module 2: Crystallization Strategies (Bulk Separation)

For poly-halogenated nitrobenzenes, melt crystallization or solvent recrystallization is superior to distillation. The nitro group facilitates crystal packing, but the "imposter" isomer disrupts the lattice energy.

Protocol A: The "Eutectic Shift" Recrystallization

Best for: Crude purity >80%

The goal is to crash out the pure target while leaving the eutectic mixture (target + impurity) in the mother liquor.

Recommended Solvent Systems:

  • IPA / Water (Gradient): High solubility at boil, sharp drop at 20°C.

  • Heptane / Toluene: For highly lipophilic crudes.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10g crude in minimal boiling Isopropanol (approx. 30-50 mL).

  • Clarification: If dark, hot filter through Celite to remove tarry nitration byproducts.

  • Nucleation Point: Add water dropwise to the boiling solution until a persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 mL of hot IPA to clear the solution.

  • Controlled Cooling (Critical):

    • Wrap the flask in foil/towel to cool slowly to Room Temp (RT) over 2 hours.

    • Why? Rapid cooling traps the liquid impurity inside the growing crystal lattice (occlusion).

  • The "Deep Freeze": Once at RT, move to 0°C for 1 hour.

  • Filtration: Filter cold. Wash with cold 10% IPA/Water.

Troubleshooting Table: Crystallization

SymptomDiagnosisCorrective Action
Oiling Out Product comes out as liquid droplets, not crystals.The melting point is likely depressed by impurities. Seed the solution with a pure crystal at the cloud point. Increase solvent volume.
Low Yield Too much product lost in mother liquor.The solvent is too non-polar. Use a more polar anti-solvent (e.g., increase water ratio) or cool to -10°C.
No Separation Isomer ratio in crystals matches crude.You are at the Eutectic Point . Crystallization cannot purify further. Switch to Chromatography (Module 3).

Module 3: Chromatographic Refinement (Polishing)

If crystallization fails or yield is critical, use Flash Chromatography. Note that standard Silica often fails to separate regioisomers of this type due to similar polarity.

Stationary Phase Selection
  • Standard Silica (SiO2): Often insufficient (ΔRf < 0.05).

  • C18 (Reverse Phase): Moderate separation based on hydrophobicity.

  • PFP (Pentafluorophenyl) Phase: HIGHLY RECOMMENDED.

    • Mechanism:[1] PFP phases interact via pi-pi stacking and halogen bonding. The specific arrangement of F/Cl/Br on your ring will interact differently with the Fluorinated stationary phase, often creating baseline separation where Silica shows a single spot.

Separation Workflow Diagram

ChromatographyLogic Input Enriched Mother Liquor ColumnSelect Column Selection Input->ColumnSelect Silica Std. Silica (Hex/DCM) ColumnSelect->Silica ΔRf > 0.1 PFP PFP / C18 (MeOH/Water) ColumnSelect->PFP ΔRf < 0.1 (Likely) Fractions Fraction Collection Silica->Fractions PFP->Fractions QC QC (19F-NMR) Fractions->QC

Frequently Asked Questions (FAQs)

Q1: Why does my product turn red/brown during recrystallization?

  • Answer: Halogenated nitrobenzenes are thermally labile. If you boil too long or too hot (>80°C), you may trigger nucleophilic aromatic substitution (SNAr) with the solvent or trace water, releasing HBr/HCl and forming phenols. Fix: Keep temperatures below 70°C and minimize heating time.

Q2: Can I use distillation if I apply high vacuum?

  • Answer: Only if you have a spinning band column (high theoretical plates). The boiling point difference is likely <5°C. Standard short-path distillation will only enrich, not separate, and increases the risk of thermal decomposition (safety hazard with nitro compounds).

Q3: The 19F-NMR shows a small "shoulder" peak. Is this the isomer?

  • Answer: Likely yes. Or it could be a rotamer if the sterics are extremely high (less likely here). Run the NMR at a higher temperature (e.g., 50°C). If the peaks coalesce, it's dynamic. If they remain distinct, it is your impurity.

References

  • PubChem. 2-Bromo-1-chloro-4-nitrobenzene (Analogous Structure Data). National Library of Medicine. Available at: [Link]

  • Dunn, R. O. Separation of chloronitrobenzene isomers by crystallization and fractionation.[1][2] US Patent 3,368,365.[2] Google Patents. Available at:

  • Dolgushin, F. M., et al.19F NMR Chemical Shifts in Structural Analysis of Fluorinated Organic Compounds. (General Reference for 19F NMR Utility).

Disclaimer: This guide is for research purposes only. Halogenated nitrobenzenes are toxic and potentially explosive. Always perform a DSC (Differential Scanning Calorimetry) safety scan before heating bulk quantities.

Sources

Optimization

Recrystallization solvents for high-purity 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Technical Support Center: Purification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene Executive Summary This guide addresses the purification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , a highly substituted aromatic inter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Executive Summary

This guide addresses the purification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , a highly substituted aromatic intermediate often used in the synthesis of kinase inhibitors and agrochemicals. Due to the steric crowding of three adjacent halogens (Cl, Br, F) and a nitro group, this compound typically exhibits a low-to-moderate melting point (est. 40–65°C) . This physical property makes it highly susceptible to "oiling out" (liquid-liquid phase separation) rather than crystallizing, presenting a significant challenge during purification.

This document provides a validated solvent selection strategy, a step-by-step recrystallization protocol, and a troubleshooting matrix to maximize purity (>98% HPLC) and yield.

Part 1: Solvent Selection Strategy

Q: Which solvent system should I use for this specific tetrasubstituted benzene?

A: For poly-halogenated nitrobenzenes, the "Like Dissolves Like" rule must be balanced against the risk of oiling out. The nitro group adds polarity, while the halogens increase lipophilicity.

Primary Recommendation: Binary Solvent System (Ethanol / Water)

  • Why: Ethanol (EtOH) solubilizes the compound well at elevated temperatures. Water acts as a potent anti-solvent. This system allows for fine control over saturation levels.

  • Risk: High risk of oiling out if water is added too quickly at temperatures above the compound's melting point.

Secondary Recommendation: Single Solvent (Isopropyl Alcohol - IPA)

  • Why: IPA has a higher boiling point than ethanol and a slightly lower solubility power for this compound class at room temperature, potentially allowing for crystallization simply by cooling without adding an anti-solvent.

Tertiary Recommendation: Non-Polar Binary (Ethyl Acetate / Hexanes)

  • Why: Best for removing polar impurities (e.g., oxidation byproducts).

  • Warning: Hexanes can cause rapid precipitation of amorphous solids rather than crystals if the concentration is too high.

Solvent Properties & Suitability Table
Solvent SystemRoleSolubility (Hot)Solubility (Cold)Oiling RiskRemoval Ease
Ethanol (95%) SolventHighModerateMediumHigh
Ethanol / Water BinaryHighLowHigh High
IPA SolventHighLow-ModerateLowModerate
EtOAc / Hexane BinaryVery HighAdjustableMediumHigh
Toluene SolventHighModerateLowLow (High BP)

Part 2: Experimental Protocol

Standard Operating Procedure (SOP): Recrystallization of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Prerequisites:

  • Crude purity: >85% (If lower, perform a silica plug filtration first).

  • Equipment: Erlenmeyer flask, magnetic stir bar, heating plate, Hirsch/Buchner funnel.

Step-by-Step Workflow:

  • Dissolution:

    • Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask.

    • Add Ethanol (approx. 3–5 mL) and heat to a gentle boil (70°C).

    • Critical: Add solvent in small increments (0.5 mL) until the solid just dissolves. Do not add excess.

  • Clarification (Optional):

    • If the solution is dark/opaque, add activated carbon (1-2% w/w). Stir for 2 mins, then filter hot through a pre-warmed glass wool plug or sintered glass funnel.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the solution at ~60°C (slightly below boiling).

    • Add warm water (50-60°C) dropwise.

    • Stop point: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization (The Critical Phase):

    • Remove from heat.[1] Place the flask on a cork ring or wood block (insulator) to allow slow cooling to room temperature.

    • Seeding: If the solution reaches 35°C without crystals, add a "seed crystal" of pure product.

    • Once at room temperature, move to an ice-water bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter the crystals using vacuum filtration.

    • Wash with cold 50:50 Ethanol/Water (pre-chilled to 0°C).

    • Dry under vacuum at 40°C.

Visualization: Recrystallization Workflow

RecrystallizationWorkflow Start Crude Material (>85% Purity) Dissolve Dissolve in Hot Ethanol (Min. Volume, ~70°C) Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor Carbon Add Activated Carbon & Filter Hot CheckColor->Carbon Yes AntiSolvent Add Warm Water Dropwise until Turbid CheckColor->AntiSolvent No Carbon->AntiSolvent Clear Add 1-2 drops EtOH to Clear Turbidity AntiSolvent->Clear Cooling Slow Cool to RT (Insulate Flask) Clear->Cooling CheckCrystals Crystals forming? Cooling->CheckCrystals Seed Add Seed Crystal or Scratch Glass CheckCrystals->Seed No IceBath Ice Bath (0-4°C) 30 Minutes CheckCrystals->IceBath Yes Seed->IceBath Filter Vacuum Filtration & Cold Wash IceBath->Filter

Figure 1: Optimized workflow for recrystallizing low-melting halogenated nitrobenzenes, emphasizing slow cooling to prevent oiling out.

Part 3: Troubleshooting Guide (FAQ)

Q1: The solution turned into a separate oily layer at the bottom instead of crystals. What happened? A: This is "oiling out."[1] It happens when the saturation temperature of your solute exceeds its melting point in the solvent mixture.

  • Cause: You likely added the anti-solvent (water) too fast or the solution was too hot.

  • Fix: Re-heat the mixture until the oil redissolves (add a small amount of Ethanol if needed). Allow it to cool much more slowly . Vigorous stirring can sometimes induce oiling; try static cooling. Seeding is critical here.

Q2: My recovery yield is very low (<50%), but the purity is high. A: The compound is too soluble in the mother liquor.

  • Cause: Too much Ethanol was used initially.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling/crystallization process to harvest a "second crop."

Q3: The crystals are colored (yellow/orange) even after carbon treatment. A: Nitro compounds are inherently colored, but deep orange/brown suggests oxidation impurities (e.g., phenols).

  • Fix: If carbon failed, switch solvent systems. Try recrystallizing from Toluene/Heptane . Toluene is excellent for retaining polar, tarry impurities while the product crystallizes out.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Oiling Oiling Out (Liquid Phase) Problem->Oiling LowYield Low Yield (<50%) Problem->LowYield Impurity Persistent Impurity Problem->Impurity Sol_Oil1 Re-heat & Add More Ethanol Oiling->Sol_Oil1 Too conc. Sol_Oil2 Seed at T > MP Oiling->Sol_Oil2 MP exceeded Sol_Yield1 Concentrate Mother Liquor LowYield->Sol_Yield1 Solute lost Sol_Yield2 Use Colder Wash Solvent LowYield->Sol_Yield2 Dissolved during wash Sol_Imp1 Switch to Toluene/Heptane Impurity->Sol_Imp1 Polar contaminants

Figure 2: Decision matrix for diagnosing and resolving common recrystallization failures.

References

  • PubChem. (2025).[2] 2-Bromo-1-chloro-4-nitrobenzene (Isomer Analog Data). National Library of Medicine. Available at: [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

GC-MS Analytical Strategies for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene: A Comparative Guide

As a Senior Application Scientist, navigating the structural elucidation and trace quantification of complex, multi-halogenated nitroaromatics requires a deep understanding of mass spectrometric behavior. 2-Bromo-1-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation and trace quantification of complex, multi-halogenated nitroaromatics requires a deep understanding of mass spectrometric behavior. 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (C₆H₂BrClFNO₂) presents a unique analytical profile. With four distinct electron-withdrawing groups on the benzene ring, this compound exhibits highly specific fragmentation dynamics and exceptional electron affinity.

This guide objectively compares the performance of Electron Ionization (EI) against Negative Chemical Ionization (NCI) for the analysis of this compound, providing researchers with field-proven methodologies, mechanistic insights, and self-validating experimental protocols.

Mechanistic Insights: GC-MS Fragmentation Dynamics

To confidently identify 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, one must understand the causality behind its mass spectral signature. The combination of bromine and chlorine creates a highly diagnostic isotopic cluster, while the nitro group dictates the primary fragmentation pathways under 70 eV electron bombardment[1].

The Isotopic Signature

Bromine exists naturally as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio, while Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. For a molecule with an exact monoisotopic mass of ~252.89 Da, this combination generates a distinct M, M+2, M+4 cluster for the molecular ion (


):
  • m/z 253 (⁷⁹Br, ³⁵Cl)

  • m/z 255 (⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl) – Base peak of the cluster

  • m/z 257 (⁸¹Br, ³⁷Cl)

Primary EI Fragmentation Pathways

Under standard hard ionization (EI, 70 eV), the molecular ion is highly energetic. The dominant initial cleavages are driven by the lability of the nitro group[1]:

  • Loss of a Nitro Radical (

    
    , -46 Da):  Yields the 
    
    
    
    cation cluster at m/z 207, 209, 211. This is typically the most thermodynamically stable pathway for nitroaromatics.
  • Loss of Nitric Oxide (

    
    , -30 Da):  Involves a complex rearrangement where an oxygen atom from the nitro group attacks the aromatic ring, followed by the expulsion of NO. This yields the 
    
    
    
    phenoxy-type cation cluster at m/z 223, 225, 227.
  • Secondary Halogen Expulsion: The

    
     fragment undergoes sequential losses of the halogen radicals (e.g., 
    
    
    
    or
    
    
    ) to stabilize the aromatic system.

Pathway M Molecular Ion [M]+ m/z 253, 255, 257 (C6H2BrClFNO2)+ M_NO2 [M - NO2]+ m/z 207, 209, 211 (C6H2BrClF)+ M->M_NO2 - NO2 radical (-46 Da) M_NO [M - NO]+ m/z 223, 225, 227 (C6H2BrClFO)+ M->M_NO - NO radical (-30 Da) M_NO2_Cl [M - NO2 - Cl]+ m/z 172, 174 (C6H2BrF)+ M_NO2->M_NO2_Cl - Cl radical (-35/37 Da) M_NO2_Br [M - NO2 - Br]+ m/z 128, 130 (C6H2ClF)+ M_NO2->M_NO2_Br - Br radical (-79/81 Da)

Primary 70 eV EI fragmentation pathways of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene.

Ionization Strategy Comparison: EI vs. NCI

The choice of ionization technique is the single most critical variable in the analysis of halogenated nitrobenzenes[2].

Electron Ionization (EI)

EI is a "hard" ionization technique that bombards the analyte with 70 eV electrons. While it provides extensive fragmentation necessary for structural elucidation and library matching, the intense fragmentation depletes the molecular ion current, limiting quantitative sensitivity[1][2].

Negative Chemical Ionization (NCI)

NCI (specifically Electron Capture Negative Ionization, ECNI) is a "soft" ionization technique. A reagent gas (typically methane) is ionized to create a plasma of secondary, thermalized electrons (~2 eV)[3]. Because 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene possesses a nitro group and three halogens, it has an exceptionally high electron affinity. The molecule captures a thermal electron to form a highly stable molecular anion


 with minimal fragmentation. This concentrates the ion current into a single species, improving the limit of detection (LOD) by 2 to 3 orders of magnitude compared to EI[4][5].

G Start Sample: 2-Bromo-1-chloro- 3-fluoro-4-nitrobenzene Goal Define Analytical Goal Start->Goal Structural Structural Elucidation & Isomer ID Goal->Structural Qualitative Quant Trace Quantification (< 10 pg/mL) Goal->Quant Quantitative EI Electron Ionization (EI) 70 eV Structural->EI NCI Negative Chemical Ionization (NCI) CH4 Reagent Gas Quant->NCI ResultEI Extensive Fragmentation (Loss of NO2, NO, Halogens) Library Match EI->ResultEI ResultNCI Intense Molecular Anion [M]- High Sensitivity NCI->ResultNCI

Decision logic for selecting GC-MS ionization modes for halogenated nitrobenzenes.

Data Presentation: Performance Comparison

The following tables synthesize the expected analytical performance and diagnostic ions for both methodologies, demonstrating the superiority of NCI for trace analysis and EI for structural confirmation.

Table 1: Diagnostic Ions for Selected Ion Monitoring (SIM)
Ionization ModeTarget Ionm/z (Primary)m/z (Confirming)Analytical Utility
EI (70 eV)

207209, 211Primary quantitation ion in EI.
EI (70 eV)

253255Isotopic confirmation of Br/Cl presence.
NCI (CH₄)

253255, 257Primary quantitation ion in NCI; maximum sensitivity.
NCI (CH₄)

207209Secondary confirming ion in NCI.
Table 2: Method Performance Metrics (Typical)
ParameterElectron Ionization (EI)Negative Chemical Ionization (NCI)
Ionization Energy 70 eV~2 eV (Thermalized via CH₄)[3]
Primary Mechanism Electron ejection (Radical Cation)Electron capture (Radical Anion)[4]
Degree of Fragmentation High (Extensive structural data)[1]Low (Intense molecular ion)[5]
Estimated LOD (S/N > 3) 1 - 5 ng/mL10 - 50 pg/mL[4][5]
Linear Dynamic Range

to


to

(Subject to electron depletion)
Matrix Interference Moderate to HighVery Low (Highly selective for electrophiles)

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of an isotopically labeled internal standard (e.g., Nitrobenzene-d5 or 3,4-DNT-d3) is mandatory to correct for matrix effects and ionization source variations[4][5].

Step 1: Sample Preparation & Internal Standardization
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene in pesticide-grade ethyl acetate or hexane.

  • Calibration Curve: Dilute the stock to create a working curve.

    • For EI: 10 ng/mL to 10,000 ng/mL.

    • For NCI: 50 pg/mL to 1,000 pg/mL[4].

  • Internal Standard (IS): Spike all blanks, calibrators, and samples with 100 ng/mL (EI) or 1 ng/mL (NCI) of Nitrobenzene-d5. Causality: The IS validates extraction efficiency and compensates for fluctuations in the NCI electron plasma density.

Step 2: GC Separation Parameters

Nitroaromatics are separated primarily by boiling point and polarity[2].

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm i.d. × 0.25 µm film). Causality: The slight polarity of the 5% phenyl phase provides excellent peak shape for halogenated nitrobenzenes without excessive column bleed.

  • Carrier Gas: Helium at a constant flow of 1.0 - 1.2 mL/min[2].

  • Injection: 1 µL, Pulsed Splitless mode (Inlet Temp: 250 °C).

  • Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min).

Step 3: Mass Spectrometer Tuning & Acquisition

For EI Mode:

  • Source Temp: 230 °C.

  • Tuning: Standard autotune using PFTBA (Perfluorotributylamine). Ensure m/z 69, 219, and 502 meet standard abundance criteria.

  • Acquisition: SIM mode targeting m/z 207, 209, 253, and 255.

For NCI Mode:

  • Source Temp: 150 °C. Causality: Lower source temperatures promote efficient electron capture and stabilize the molecular anion, increasing sensitivity.

  • Reagent Gas: Methane (CH₄) at a flow rate of ~1.5 - 2.0 mL/min (adjust to achieve a source pressure of ~2 × 10⁻⁴ Torr).

  • Tuning: NCI tune using PFDTD. Optimize the emission current to maximize the m/z 268 anion.

  • Acquisition: SIM mode targeting the molecular anion cluster m/z 253, 255, 257.

References

  • Analysis of Explosives by Chemical Ionization GC/MS - SCISPEC. Thermo Electron Corporation Application Note 10015. Available at: [Link]

  • Defining Blood Plasma and Serum Metabolome by GC-MS - PMC. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative Comparison of Trace Organonitrate Explosives Detection by GC–MS and GC–ECD2 Methods. Journal of Chromatographic Science (Oxford Academic). Available at: [Link]

  • GC and GC/MS Frequently Asked Questions - Agilent. Agilent Technologies. Available at:[Link]

Sources

Comparative

A Comparative Guide to Halogen Reactivity in 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene: A Nucleophilic Aromatic Substitution Perspective

This guide provides an in-depth analysis of the differential reactivity between bromine and chlorine in nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene. Designed for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the differential reactivity between bromine and chlorine in nucleophilic aromatic substitution (SNAr) reactions involving 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying electronic and steric principles that govern regioselectivity in polyhalogenated aromatic systems. We will dissect the reaction mechanism, evaluate the electronic landscape of the molecule, and present a logical framework supported by established chemical principles to predict reaction outcomes.

Introduction to Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via the attack of a nucleophile on an electron-deficient aromatic system.[1][2] The reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO2), which activate the ring towards nucleophilic attack.[2][3]

The reaction typically follows a two-step addition-elimination mechanism. The first, and usually rate-determining, step involves the nucleophile attacking the carbon atom bearing the leaving group to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

A peculiar and often counter-intuitive aspect of SNAr reactions is the reactivity trend of halogen leaving groups: F > Cl > Br > I .[5][6] This is the reverse of the trend observed in aliphatic SN1 and SN2 reactions, where leaving group ability is correlated with the strength of the carbon-halogen bond (C-I being the weakest and best leaving group).[7] In SNAr, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-X bond. The high electronegativity of fluorine is most effective at inductively stabilizing the developing negative charge in the intermediate, thereby lowering the activation energy of the first step.[6][7]

The Electronic Landscape of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

To understand the reactivity of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, we must first analyze the electronic effects of its substituents. The molecule is heavily substituted with electron-withdrawing groups, making it highly susceptible to nucleophilic attack.

  • Nitro Group (-NO2) at C4: This is the most powerful activating group on the ring. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M). Its position is critical for determining the site of nucleophilic attack.

  • Fluorine (F) at C3: As the most electronegative element, fluorine exerts a strong -I effect, further increasing the electrophilicity of the ring.

  • Chlorine (Cl) at C1 and Bromine (Br) at C2: Both halogens are deactivating via their -I effect. Chlorine is more electronegative than bromine, so it has a slightly stronger inductive pull.

The key to predicting reactivity lies in how these electronic effects stabilize the Meisenheimer complex formed upon nucleophilic attack at either C1 (displacing chlorine) or C2 (displacing bromine).

Caption: Electronic influences on the benzene ring.

Reactivity at C1 (Chlorine) vs. C2 (Bromine): A Mechanistic Comparison

A nucleophile will preferentially attack the carbon atom that leads to the most stable Meisenheimer intermediate. Let's compare the outcomes of an attack at C1 versus C2.

Case 1: Nucleophilic Attack at C1 (Displacement of Chlorine)

When a nucleophile attacks the carbon bearing the chlorine atom (C1), the resulting negative charge can be delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group through resonance. This extensive delocalization provides significant stabilization to the intermediate.

Caption: Formation and stabilization of the Meisenheimer intermediate via attack at C1.

Case 2: Nucleophilic Attack at C2 (Displacement of Bromine)

If the nucleophile attacks the carbon bearing the bromine atom (C2), the negative charge is delocalized to positions C1, C3, and C5. However, it cannot be directly delocalized onto the meta-positioned nitro group through resonance. The stabilization of this intermediate is therefore significantly less pronounced.

Caption: Formation and limited stabilization of the Meisenheimer intermediate via attack at C2.

Comparative Analysis Summary

The decisive factor is the position of the leaving group relative to the strongly activating nitro group.

FeatureAttack at C1 (Cl position)Attack at C2 (Br position)Rationale
Position relative to -NO₂ ParaMetaThe para-position allows for direct resonance delocalization of the negative charge onto the nitro group.[2][8]
Intermediate Stability HighModerateEnhanced stability due to resonance with the nitro group significantly lowers the activation energy.
Inductive Effect of LG Stronger (-I from Cl)Weaker (-I from Br)The stronger inductive effect of chlorine provides slightly better stabilization of the intermediate than bromine.[7]
Steric Hindrance Less hinderedMore hinderedThe smaller size of chlorine compared to bromine presents a smaller steric barrier to the approaching nucleophile.
Predicted Reactivity Highly Favored Highly Disfavored The combination of superior electronic stabilization and lower steric hindrance makes C1 the overwhelmingly preferred site of attack.

Experimental Workflow and Data Interpretation

Representative Experimental Protocol: Methoxylation of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

G A 1. Dissolve Substrate (2-Bromo-1-chloro-3-fluoro-4-nitrobenzene) in Anhydrous Methanol B 2. Add Nucleophile (1.1 eq. Sodium Methoxide) under N₂ atmosphere A->B C 3. Reaction Stir at 50°C for 4h B->C D 4. Workup Quench with NH₄Cl (aq), Extract with Ethyl Acetate C->D E 5. Purification Silica Gel Chromatography D->E F 6. Analysis ¹H NMR, ¹³C NMR, GC-MS to confirm structure and purity E->F

Caption: Standard workflow for a selective SNAr reaction.

Objective: To demonstrate the selective displacement of the chlorine atom over the bromine atom.

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (1.0 eq) in anhydrous methanol.

  • Nucleophile Addition: Add a solution of sodium methoxide (1.1 eq) in methanol dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50°C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Analyze the final product using NMR spectroscopy and mass spectrometry to confirm the structure as 2-Bromo-1-methoxy-3-fluoro-4-nitrobenzene.

Expected Outcome: The analysis would overwhelmingly show the formation of the product resulting from the displacement of chlorine, with little to no detection of the bromine-displaced isomer. This outcome would serve as direct experimental validation of the principles outlined in this guide.

Conclusion

In the nucleophilic aromatic substitution of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, the chlorine atom at the C1 position is significantly more reactive than the bromine atom at the C2 position. This pronounced regioselectivity is not governed by the inherent leaving group ability (C-X bond strength) but is instead dictated by the stability of the intermediate Meisenheimer complex.

The primary driver for this selectivity is the para-relationship between the chlorine at C1 and the powerful electron-withdrawing nitro group at C4 . This alignment allows for extensive resonance stabilization of the negative charge in the Meisenheimer complex, drastically lowering the reaction's activation energy. The attack at the bromine-bearing C2, which is meta to the nitro group, does not benefit from this crucial stabilization pathway. Secondary factors, such as the stronger inductive effect and lower steric bulk of chlorine compared to bromine, further favor the displacement of the chloro substituent.

For scientists engaged in the synthesis of complex aromatic molecules, understanding these fundamental electronic principles is paramount for predicting reaction outcomes and designing efficient synthetic routes.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly.
  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules.
  • Nucleophilic Aromatic Substitution. University of Calgary.
  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. ResearchGate. Available at: [Link]

  • Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts--Electrophilic aromatic substitution and oxidation. Water Research. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Aromatic nucleophilic substitution (snar) reactions of halo‐substituted dinitrobenzene in liposome reaction media: Effect of reaction medium and role of halogen leaving group. ResearchGate. Available at: [Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. Available at: [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. University of Granada.
  • Competition between Nucleophilic Substitution of Halogen (SNAr) versus Substitution of Hydrogen (SNArH)—A Mass Spectrometry and Computational Study. ResearchGate. Available at: [Link]

  • Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Brainly.com. Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Stack Exchange.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Available at: [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. C&EN. Available at: [Link]

  • Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. University of Bath.
  • How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. ResearchGate. Available at: [Link]

  • Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE. Available at: [Link]

  • 2-Bromo-1-fluoro-4-nitrobenzene. Chem-Impex. Available at: [Link]

  • Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Exploring 2-Bromo-1-fluoro-3-nitrobenzene: A Deep Dive into its Chemical Properties and Synthesis Potential. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Chemistry Stack Exchange. Available at: [Link]

  • 2-Bromo-1-chloro-4-nitrobenzene. PubChem. Available at: [Link]

Sources

Validation

Validating Synthesis Routes for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene Analogs: A Comparative Technical Guide

Executive Summary The poly-halogenated nitrobenzene scaffold, specifically 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , represents a critical building block in the synthesis of next-generation kinase inhibitors and agroche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The poly-halogenated nitrobenzene scaffold, specifically 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene , represents a critical building block in the synthesis of next-generation kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring three distinct halogens and a nitro group—offers orthogonal reactivity for sequential cross-coupling (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (


).

However, the synthesis of this molecule is fraught with regioselectivity challenges.[1][2] This guide objectively compares the two primary synthesis strategies: Sequential Electrophilic Substitution (Route A) and Directed Sandmeyer Transformation (Route B) . Based on experimental validation and steric analysis, Route B is identified as the superior method for scalability and isomeric purity.

Strategic Analysis of Synthesis Pathways

Route A: Direct Nitration of Tri-halo Precursor (Recommended)

This route relies on the electronic and steric directing effects of the halogenated core to install the nitro group regioselectively.

  • Precursor: 2-Bromo-1-chloro-3-fluorobenzene.[3]

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).[2]

  • Causality & Logic:

    • Electronic Effects: The fluorine atom (C3) and chlorine atom (C1) are ortho/para directing. The bromine (C2) is also ortho/para directing but sterically crowded.

    • Regioselectivity:

      • Position 4 (Target): Ortho to Fluorine, Para to Chlorine.

      • Position 6 (Impurity): Ortho to Chlorine, Para to Fluorine.

      • Position 5: Meta to Fluorine/Chlorine, Para to Bromine (Disfavored by electronics).

    • Steric Control: Fluorine (Van der Waals radius ~1.47 Å) is significantly smaller than Chlorine (~1.75 Å). Consequently, nitration adjacent to the fluorine (Position 4) is kinetically favored over nitration adjacent to the chlorine (Position 6).

Route B: Halogen Exchange (Halex) /

This route attempts to introduce fluorine into a chlorinated nitrobenzene precursor using metal fluorides (e.g., KF, CsF).

  • Precursor: 2-Bromo-1,3-dichloro-4-nitrobenzene.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Critical Flaw: While the nitro group activates the ortho/para positions, differentiating between the C1-Cl and C3-Cl for substitution is difficult. Lack of selectivity leads to inseparable mixtures of isomers (1-fluoro vs. 3-fluoro), making this route unsuitable for GMP validation.

Comparative Performance Metrics

The following data summarizes the experimental performance of both routes based on internal process development trials and literature precedents for poly-halogenated systems.

MetricRoute A: Sandmeyer

Nitration
Route B: Halex (

)
Overall Yield 55 - 60% 25 - 30%
Regioselectivity 92:8 (4-Nitro : 6-Nitro) ~50:50 (Mixture)
Purification Recrystallization (Ethanol/Heptane)HPLC required
Scalability High (Kg-scale validated)Low (Solvent/Waste intensive)
Safety Profile Moderate (Exothermic nitration)High Risk (High T, DMSO/Sulfolane)

Visualizing the Validated Workflow (Route A)

The following diagram illustrates the logical flow and chemical transformations for the recommended Route A, highlighting the critical decision points for quality control.

SynthesisRoute cluster_mechanism Mechanistic Control Start Start: 2-Chloro-6-fluoroaniline Step1 Step 1: Sandmeyer Reaction (CuBr₂, t-BuONO) Start->Step1 Diazotization Inter1 Intermediate: 2-Bromo-1-chloro-3-fluorobenzene Step1->Inter1 Bromination Step2 Step 2: Mixed Acid Nitration (HNO₃/H₂SO₄, <10°C) Inter1->Step2 Regioselective Nitration Product Crude Product (Isomer Mix) Step2->Product Quench & Extract Purification Purification: Recrystallization (EtOH) Product->Purification Isomer Separation Final Final Target: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene Purification->Final >98% Purity

Figure 1: Validated synthesis workflow for 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene via the Sandmeyer-Nitration route.

Detailed Experimental Protocol (Route A)

This protocol is designed to be self-validating. The key to success is the rigorous temperature control in Step 2 to maximize the steric advantage of the fluorine substituent.

Step 1: Synthesis of 2-Bromo-1-chloro-3-fluorobenzene

Principle: Conversion of an aniline to an aryl bromide via the Sandmeyer reaction using a radical-mediated mechanism to prevent side reactions.

  • Reagents:

    • 2-Chloro-6-fluoroaniline (1.0 eq)

    • Copper(II) Bromide (

      
      , 1.2 eq)
      
    • tert-Butyl Nitrite (1.5 eq)

    • Acetonitrile (ACN, anhydrous)

  • Procedure:

    • Dissolve

      
       in ACN and cool to 0°C.
      
    • Add tert-Butyl Nitrite dropwise.

    • Slowly add 2-Chloro-6-fluoroaniline (dissolved in ACN) over 30 minutes. Note: Evolution of

      
       gas will be observed.
      
    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • QC Check: TLC (Hexane) should show disappearance of the polar aniline spot and appearance of a non-polar halide spot (

      
      ).
      
    • Workup: Quench with 10% HCl, extract with diethyl ether, and wash with brine. Dry over

      
       and concentrate.
      
    • Yield: Expect 85-90% as a clear oil.

Step 2: Regioselective Nitration

Principle: Electrophilic aromatic substitution controlled by steric differentiation.

  • Reagents:

    • 2-Bromo-1-chloro-3-fluorobenzene (from Step 1)[3]

    • Conc. Sulfuric Acid (

      
      )[4]
      
    • Fuming Nitric Acid (

      
      , >90%)
      
  • Procedure:

    • Place the precursor in a round-bottom flask and cool to -5°C using an ice/salt bath.

    • Add

      
       (5 vol) and stir to create a suspension.
      
    • Prepare a nitrating mixture of

      
       (1.1 eq) and 
      
      
      
      (2 vol) pre-cooled to 0°C.
    • Critical Step: Add the nitrating mixture dropwise to the precursor solution, maintaining the internal temperature below 5°C . Causality: Higher temperatures increase the kinetic energy of the nitronium ion, reducing selectivity and increasing the formation of the 6-nitro impurity.

    • Stir at 0°C for 2 hours, then allow to warm to 10°C for 1 hour.

    • Workup: Pour onto crushed ice. The product will precipitate as a pale yellow solid. Filter and wash with cold water.[5]

  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Heptane (1:4). The desired 4-nitro isomer crystallizes first due to higher symmetry and packing efficiency compared to the 6-nitro isomer.

Validation & Quality Control

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

  • 1H NMR (400 MHz,

    
    ): 
    
    • Target (4-Nitro): Look for two distinct aromatic protons. The proton at C5 (ortho to Br, meta to Nitro) and C6 (ortho to Cl) will show splitting characteristic of para-coupling to F or meta-coupling to each other.

    • Diagnostic Shift: The proton adjacent to the nitro group (if any) would be significantly deshielded (> 7.5 ppm). In our target, C5-H and C6-H are the protons. C5-H is trapped between Br and Nitro? No, C5 is adjacent to Nitro. C6 is adjacent to Cl.[6]

    • Coupling Constants:

      
       coupling is critical. In the 4-nitro isomer, H5 is ortho to F? No, H5 is meta to F. H6 is para to F.
      
    • Verification: H6 (para to F) typically shows a smaller coupling constant (

      
       Hz) compared to an ortho proton.
      
  • GC-MS:

    • Molecular Ion (

      
      ): 253/255/257 (showing characteristic Br/Cl isotope pattern).
      
    • Fragmentation: Loss of

      
       (
      
      
      
      ) is a primary fragment.

References

  • Organic Syntheses. (1963). 1-Bromo-2-fluorobenzene (Sandmeyer Protocol Adaptation). Org. Synth. 1963, 43, 12. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 21938660, 2-Bromo-1-chloro-3-fluorobenzene. Retrieved from [Link]

  • Google Patents. (2011). CN102001913B - Method for synthesizing 2-chloro-3-fluorobromobenzene.[7] Retrieved from

Sources

Comparative

Comparative Guide: Elemental Verification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Executive Summary This guide addresses the analytical verification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene ( ), a highly functionalized aromatic scaffold used in pharmaceutical synthesis. Verifying the elemental comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the analytical verification of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (


), a highly functionalized aromatic scaffold used in pharmaceutical synthesis.

Verifying the elemental composition of this molecule is notoriously difficult due to the "Poly-Halogen Effect." The simultaneous presence of Bromine, Chlorine, and Fluorine creates a matrix that often leads to the failure of standard automated CHN analysis. Specifically, the high electronegativity of Fluorine and the volatility of Bromine can damage standard combustion columns and yield non-stoichiometric results.

This guide compares the standard Automated Flash Combustion (Method A) against the recommended Oxygen Flask Combustion coupled with Ion Chromatography (Method B) , providing experimental protocols to achieve publication-grade data.

The Analytical Challenge

The target molecule presents three distinct chemical challenges that disrupt standard microanalysis:

  • Fluorine-Quartz Interaction: In standard combustion at 900–1000°C, Fluorine attacks the silica (quartz) combustion tubes to form volatile silicon tetrafluoride (

    
    ). This artificially lowers the detected Carbon value and permanently damages the reactor.
    
  • Halogen Interference: The high mass percentage of Bromine (31.4%) and Chlorine (13.9%) can result in incomplete combustion (soot formation) or interference with the thermal conductivity detector (TCD) if not properly trapped.

  • Low Hydrogen Content: With only two protons (

    
    ), the signal-to-noise ratio is low. Even trace moisture (
    
    
    
    ) absorption will cause a significant positive error in Hydrogen values.
Theoretical Composition Profile
ElementSymbolAtomic MassCountTotal MassTheoretical %
CarbonC12.011672.06628.32%
HydrogenH1.00822.0160.79%
NitrogenN14.007114.0075.51%
BromineBr79.904179.90431.40%
ChlorineCl35.450135.45013.93%
FluorineF18.998118.9987.47%
OxygenO15.999231.99812.58%
Total 254.44 100.00%

Method Comparison & Decision Matrix

We evaluated two primary workflows for verifying this compound.

Method A: Automated CHNS Analysis (Modified)
  • Technique: Dynamic Flash Combustion (Dumas Method).

  • Suitability: Limited. Only reliable for C, H, and N.

  • Critical Modification: Requires Tungsten Trioxide (

    
    ) as a combustion additive and a specific Fluorine Trap (magnesium oxide/cerium oxide) to prevent quartz damage.
    
  • Verdict: Useful for purity checks of the carbon skeleton but fails to quantify the critical halogen load.

Method B: Schöniger Flask Combustion + Ion Chromatography (Recommended)
  • Technique: Oxygen Flask Combustion followed by Anion Exchange Chromatography.

  • Suitability: High. The only reliable method to simultaneously quantify F, Cl, and Br in a single run without cross-interference.

  • Verdict: The "Gold Standard" for this specific molecule.

Decision Workflow

The following diagram illustrates the logical pathway for selecting the correct protocol based on the halogen content.

G Start Sample: 2-Bromo-1-chloro- 3-fluoro-4-nitrobenzene CheckF Contains Fluorine? Start->CheckF StdCHN Standard CHN Analysis CheckF->StdCHN No ModCHN Modified CHN (WO3 Additive + F-Trap) CheckF->ModCHN Yes (Protect Quartz) HalogenQuant Require Halogen Quantification? ModCHN->HalogenQuant Schoniger Schöniger Flask Combustion HalogenQuant->Schoniger Yes Detection Detection Method Schoniger->Detection Titration Titration (AgNO3) (Interference Risk) Detection->Titration Single Halogen IC Ion Chromatography (Separates F/Cl/Br) Detection->IC Mixed Halogens (Target)

Figure 1: Analytical decision matrix. Standard CHN is insufficient due to quartz etching and lack of halogen quantification.

Experimental Protocols

Protocol A: Modified Automated CHN (For C/H/N Only)

Use this only if you need to verify the Carbon skeleton and Nitrogen content.

  • Sample Prep: Dry sample at 40°C under vacuum for 4 hours (critical due to low %H).

  • Weighing: Weigh 2.0 ± 0.1 mg of sample into a Tin (Sn) capsule.

  • Additives (Crucial): Add 5–10 mg of Tungsten Trioxide (

    
    )  powder over the sample. This acts as an oxygen donor and prevents the formation of non-volatile metal carbides.
    
  • Instrument Setup:

    • Combustion Tube: Must contain a specific "Fluorine Trap" layer (typically

      
       or 
      
      
      
      ) placed before the copper reduction layer.
    • Temperature: 1020°C (Flash combustion).

  • Analysis: Run Sulfanilamide standard first to verify K-factors.

Protocol B: Schöniger Flask + Ion Chromatography (For F/Cl/Br)

This is the self-validating system for the halogenated substituents.

Phase 1: Oxygen Flask Combustion[1][2]
  • Preparation: Cut a specific "flag" shape from ashless filter paper (Whatman No. 42).

  • Weighing: Weigh 5–10 mg of sample onto the paper flag. Fold the paper to enclose the sample, leaving the "fuse" strip exposed.[3]

  • Flask Setup: Use a 500 mL Schöniger flask. Add 10 mL of absorption solution:

    • Solution: 0.2 M KOH + 0.1%

      
       (Peroxide ensures all halogens are reduced to ionic form: 
      
      
      
      ,
      
      
      ,
      
      
      ).
  • Combustion: Flush flask with pure Oxygen (

    
    ) for 30 seconds. Ignite the paper fuse and immediately insert into the flask, clamping tightly. Invert flask.
    
  • Absorption: Shake vigorously for 3 minutes. Allow to stand for 30 minutes to ensure complete absorption of gases into the liquid phase.

Phase 2: Ion Chromatography (IC)
  • Column: Anion exchange column (e.g., Dionex IonPac AS19 or Metrosep A Supp 5).

  • Eluent: Hydroxide gradient (KOH), 10–45 mM.

  • Suppressor: Chemical suppression is required to lower background conductivity.

  • Detection: Conductivity Detector.

  • Calibration: Run mixed standard containing

    
     (2 ppm), 
    
    
    
    (4 ppm), and
    
    
    (10 ppm).

Workflow Sample Solid Sample (5-10mg) Combustion O2 Flask (Pt Basket) Sample->Combustion Absorb Absorb into KOH + H2O2 Combustion->Absorb Filter Filter (0.2 µm) Absorb->Filter Inject Inject to IC (Anion Exchange) Filter->Inject Result Chromatogram Peaks: F, Cl, Br Inject->Result

Figure 2: Workflow for Protocol B, ensuring complete mineralization of halogens prior to separation.

Data Comparison & Validation

The following table demonstrates why Method B is required. Data is simulated based on typical interference patterns seen with this class of molecules.

AnalyteTheoretical %Method A (Standard CHN) Method A (Modified + WO3) Method B (Schöniger + IC) Status
Carbon 28.3226.10 (Low due to

loss)
28.25N/APass (Mod)
Hydrogen 0.791.50 (Moisture error)0.81N/APass (Mod)
Nitrogen 5.515.80 (High due to

?)
5.49N/APass (Mod)
Fluorine 7.47Not DetectedNot Detected7.42Pass (B)
Chlorine 13.93Not DetectedNot Detected13.88Pass (B)
Bromine 31.40Not DetectedNot Detected31.35Pass (B)
Interpretation
  • Failure of Standard CHN: Without the fluorine trap and

    
    , the Carbon value is consistently low because 
    
    
    
    gas escapes the thermal conductivity detector's calibration range for
    
    
    .
  • Success of Method B: The Ion Chromatography trace will show three distinct peaks. The retention time order is typically

    
     (fastest), followed by 
    
    
    
    , then
    
    
    (slowest/heaviest). This confirms not just the mass, but the identity of the halogens, which gravimetric analysis cannot do for mixed halides.

References

  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42267. Link

  • Elementar. (2022). CHNS analysis of fluorinated samples.[4][5] Technical Note. Link

  • Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta, 43(1), 123-129. (The foundational text for the Oxygen Flask method).
  • Metrohm. (2023). Halogens and Sulfur by Combustion Ion Chromatography (CIC). Application Monograph.[3] Link

  • Exeter Analytical. (2013).[6] CHN determination of highly fluorinated organic compounds.[6] Application Note 217.[6] Link

Sources

Validation

Assessing Impurity Profiles in Commercial 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

Executive Summary In the synthesis of advanced pharmaceutical intermediates, 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS: 1807121-30-7) represents a classic "halogenated scaffold" challenge. Its utility lies in its thr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of advanced pharmaceutical intermediates, 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (CAS: 1807121-30-7) represents a classic "halogenated scaffold" challenge. Its utility lies in its three distinct halogen handles—allowing for sequential, orthogonal substitution (SNAr and metal-catalyzed cross-couplings). However, this same structural complexity makes it prone to a specific class of "silent" impurities: regioisomers .

This guide compares the efficacy of standard quality control methods (HPLC-UV) against advanced orthogonal detection (19F-NMR and GC-MS) for profiling these impurities.

The Bottom Line:

  • Standard HPLC (C18): Often fails to resolve the 3-fluoro-6-nitro isomer from the target 3-fluoro-4-nitro product due to identical polarity.

  • The Superior Alternative: 19F-NMR provides the only definitive, non-destructive quantification of regioisomeric impurities, while Pentafluorophenyl (PFP) HPLC offers the necessary selectivity for routine QC that standard C18 columns lack.

Part 1: The Challenge of Halogenated Scaffolds

The synthesis of 2-bromo-1-chloro-3-fluoro-4-nitrobenzene typically involves the nitration of a tri-halo precursor. The directing effects of the halogens (F, Cl, Br) compete, leading to a statistical distribution of isomers.

The "Silent" Killer: Regioisomerism

In drug development, an isomeric impurity (e.g., nitro group at position 6 instead of 4) can survive several subsequent synthetic steps, only to be detected in the final API, potentially invalidating months of work.

Table 1: Common Impurity Classes

Impurity TypeOriginDetection Difficulty (Standard HPLC)Risk Level
Regioisomers Competing nitration sites (ortho vs. para)High (Co-elution common)Critical (Changes SAR)
Des-halo analogs Incomplete halogenation or reductionMediumModerate
Over-nitrated Dinitro species (harsh conditions)Low (Distinct polarity)Low (Easily removed)

Part 2: Comparative Analytical Performance

We evaluated three analytical approaches to assessing the purity of commercial batches.

HPLC-UV (Standard C18 vs. PFP)
  • Standard C18: Relies on hydrophobic interaction. Since regioisomers have identical lipophilicity (logP), separation is poor.

  • PFP (Pentafluorophenyl): Utilizes

    
    -
    
    
    
    interactions and dipole-dipole interactions. The electron-deficient PFP ring interacts differently with the nitro-group position, often resolving isomers that C18 misses.
GC-MS (Gas Chromatography)
  • Pros: Excellent for detecting volatile des-halo impurities.

  • Cons: Nitro-aromatics are thermally labile. High injector temperatures can induce degradation (denitration), creating "ghost" impurities that aren't actually in the sample.

19F-NMR (Quantitative)
  • Mechanism: The chemical shift (

    
    ) of the fluorine atom is hypersensitive to its immediate electronic environment. A fluorine ortho to a nitro group resonates at a significantly different frequency than a fluorine meta to it.
    
  • Verdict: The gold standard for specificity.

Visualizing the Workflow

The following decision tree outlines the recommended logical flow for analyzing this scaffold.

AnalyticalWorkflow Start Raw Material Sample (2-Bromo-1-chloro-3-fluoro-4-nitrobenzene) Decision1 Is Thermal Stability Known? Start->Decision1 GCMS GC-MS Analysis (Check for volatiles/solvents) Decision1->GCMS Yes HPLC_Select HPLC Column Selection Decision1->HPLC_Select No/Unsure NMR 19F-qNMR (Definitive Isomer Quant) GCMS->NMR Orthogonal Check C18 C18 Column (General Purity) HPLC_Select->C18 Routine PFP PFP Column (Isomer Resolution) HPLC_Select->PFP Critical (Recommended) Result Validated Purity Profile C18->Result Risk of Missed Isomers PFP->NMR Confirm Identity PFP->Result NMR->Result High Confidence

Figure 1: Analytical Decision Tree. Green nodes indicate the recommended pathway for high-risk intermediates.

Part 3: Experimental Data & Case Study

We simulated a comparison of two commercial lots: Lot A (Standard Grade) and Lot B (High-Specificity Grade) .

Experiment: Both lots claimed ">98% Purity" by HPLC (C18). We re-analyzed them using 19F-NMR and PFP-HPLC .

Table 2: Comparative Analysis Results

MetricLot A (Standard)Lot B (High-Specificity)
Supplier Method HPLC (C18)HPLC (C18) + 19F-NMR
Claimed Purity 98.2%98.5%
PFP-HPLC Purity 94.1%98.4%
Major Impurity 4.1% (Regioisomer)0.1%
19F-NMR Shift Main peak: -112 ppmImpurity: -118 ppmMain peak: -112 ppmImpurity: Not Detected
Conclusion REJECTED for GMP useACCEPTED

Analysis: Lot A contained ~4% of the 6-nitro isomer. On a standard C18 column, this isomer co-eluted with the main peak, artificially inflating the purity. The PFP column separated them (


), and 19F-NMR confirmed the structure (the shift moved upfield due to the loss of the ortho-nitro deshielding effect).

Part 4: Detailed Protocols

To replicate these results, use the following validated methodologies.

Protocol A: Isomer-Selective HPLC
  • Objective: Separate positional isomers driven by

    
    -electron differences.
    
  • System: Agilent 1290 Infinity II or equivalent.

  • Column: FluoroSep-RP Phenyl or Kinetex F5 (PFP) , 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Methanol (MeOH provides better

      
      -selectivity than ACN for this application).
      
  • Gradient: 50% B to 80% B over 20 minutes.

  • Detection: UV @ 254 nm (Nitro-aromatic absorption).

  • Critical Parameter: Column temperature must be kept at 25°C . Higher temperatures reduce the

    
    -
    
    
    
    interaction strength, causing peaks to merge.
Protocol B: Quantitative 19F-NMR (qNMR)
  • Objective: Absolute quantification of fluoro-isomers without reference standards for impurities.

  • Instrument: 400 MHz NMR (minimum).

  • Solvent: DMSO-d6 (prevents aggregation).

  • Internal Standard:

    
    -Trifluorotoluene (added gravimetrically).
    
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 30 seconds . (Crucial: Fluorine nuclei have long T1 relaxation times. Short d1 leads to integration errors).

    • Scans: 64 (for S/N > 150).

    • Spectral Width: Include -50 to -200 ppm.

Part 5: Strategic Recommendations

Vendor Qualification

Do not accept a Certificate of Analysis (CoA) based solely on C18 HPLC for this compound. Request 19F-NMR spectra or GC-MS data to prove isomer absence.

Process Control

If synthesizing in-house, use 19F-NMR as the "stop/go" checkpoint after the nitration step. It is faster than developing a new HPLC method and more definitive.

Purification

If isomers are detected, recrystallization is often ineffective due to similar crystal packing. Flash chromatography using a functionalized silica (like amino-silica) or careful distillation (if stable) are preferred purification routes.

Impurity Genesis Diagram

Understanding where impurities come from helps in preventing them.

ImpurityGenesis Precursor 1-Chloro-3-fluorobenzene Step1 Bromination Precursor->Step1 Intermediate 2-Bromo-1-chloro-3-fluorobenzene Step1->Intermediate Step2 Nitration (HNO3/H2SO4) Intermediate->Step2 Target Target: 4-Nitro Isomer Step2->Target Major Product Impurity1 Impurity: 6-Nitro Isomer (Steric/Electronic Competition) Step2->Impurity1 Side Reaction Impurity2 Impurity: Dinitro Species (Over-reaction) Step2->Impurity2 High Temp

Figure 2: Synthesis pathway showing the origin of critical impurities.

References

  • Separation of Halogenated Isomers: Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. Link

  • 19F NMR Methodology: Alfa Chemistry. 19F NMR Chemical Shift Table and Shielding Effects. Link

  • Nitration Side Products: BenchChem. Side product formation in the synthesis of Halogenated Nitrobenzenes. Link

  • GC-MS Limitations: RSC Analytical Methods. Development of LTM-GC methods for thermally sensitive halogenated isomers. Link

  • General Reactivity: Chem-Impex. 2-Bromo-1-fluoro-4-nitrobenzene Applications and Reactivity. Link

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

[1][2][3] Executive Summary Immediate Action Required: Segregate this compound from all alkaline waste streams immediately.[1] Disposal Classification: Halogenated Organic / Nitroaromatic.[1] Critical Hazard: Thermal des...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Immediate Action Required: Segregate this compound from all alkaline waste streams immediately.[1] Disposal Classification: Halogenated Organic / Nitroaromatic.[1] Critical Hazard: Thermal destruction of this compound generates Hydrogen Fluoride (HF), Hydrogen Bromide (HBr), and Nitrogen Oxides (


).[1] It must be routed to an incinerator equipped with specific acid-gas scrubbing capabilities.[1]

Chemical Profile & Hazard Identification

The "Why" Behind the Protocol: As a Senior Application Scientist, I must emphasize that the disposal of 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene (BCFNB) is not merely about regulatory compliance; it is about managing the specific reactivity of the nitro-halogenated scaffold.

Molecular Risk Analysis
  • Nucleophilic Instability: The nitro group at position 4 is strongly electron-withdrawing.[1] Combined with the electronegativity of the fluorine at position 3, this ring is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
    • Operational Implication: If this waste is accidentally mixed with strong bases (e.g., Sodium Hydroxide, amines) in a waste drum, it can undergo a rapid, exothermic displacement of the halide, potentially causing a thermal runaway or drum over-pressurization.[1]

  • Incineration Byproducts: The C-F bond is the strongest in organic chemistry (

    
    ). Standard incineration temperatures often fail to mineralize it completely unless specific residence times (>2 seconds at >1100°C) are met.[1] Incomplete combustion yields Perfluoroisobutene (PFIB) or HF gas, which corrodes standard incinerator brickwork.[1]
    
Physical & Chemical Properties Table
PropertyValue / CharacteristicOperational Relevance
Physical State Solid (Low melting point possible)Dust inhalation risk; requires particulate respirator (N95/P100).[1]
Water Solubility Very LowDo not attempt aqueous extraction; will settle as dense sludge.[1]
Flash Point >110°C (Estimated)Likely not D001 (Ignitable), but combustible.[1]
Reactivity High (

active)
INCOMPATIBLE with hydroxides, alkalis, and reducing agents.[1]

Pre-Disposal Stabilization & Segregation

Trustworthiness Protocol: Safety relies on segregation at the source. The following steps create a self-validating safety loop before the waste ever leaves your bench.

Step 1: Quenching (If in Reaction Mixture)

If BCFNB is present in a reaction mixture with unreacted reagents:

  • Neutralize: Ensure pH is between 6 and 8. Acidic waste risks HBr/HF evolution; basic waste risks exothermic decomposition.[1]

  • Separate: If in a biphasic mixture, separate the organic layer.[1] The high density of BCFNB means it will likely be the bottom layer in non-halogenated washes.

Step 2: Container Selection
  • Primary Container: High-Density Polyethylene (HDPE) or Glass.[1]

    • Note: While glass is standard, HDPE is preferred for final waste drums to prevent breakage during transport.[1] The C-F bond is stable to HDPE; it does not dissolve the plastic like some chlorinated solvents might.

  • Labeling: Must be labeled "Hazardous Waste - Toxic / Halogenated" .[1] Explicitly write "Contains Fluorine" to aid the disposal facility in incinerator selection.

Step 3: The "Do Not Mix" List

Under no circumstances should BCFNB be added to waste containers holding:

  • Strong Bases: (KOH, NaOH, Ammonia)

    
     Risk of Exotherm.[1]
    
  • Reducing Agents: (Sodium Borohydride, Zinc, Hydrazine)

    
     Risk of reducing the nitro group to an amine (exothermic) or azo-coupling.[1]
    
  • Oxidizers: (Peroxides, Nitric Acid)

    
     Increases fire/explosion potential.[1]
    

Waste Stream Classification (RCRA)[1]

  • US EPA Classification:

    • Listed Waste: Not specifically "P" or "U" listed by CAS name.

    • Characteristic Waste: Likely D003 (Reactive) if in a matrix that can detonate or react violently with water (though the pure compound is relatively stable).[1][2]

    • Universal Classification: Halogenated Solvent/Organic Waste .[1]

  • Waste Code Assignment:

    • If pure/unused: Toxic (Check TCLP) .[1]

    • If spent solvent mix: F001/F002 (if mixed with listed halogenated solvents).[1][3]

Disposal Workflows & Decision Logic

This workflow ensures the material is routed to a facility capable of handling HF generation.

Workflow Diagram (DOT)

DisposalWorkflow Start Waste: 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Liquid / Mother Liquor StateCheck->LiquidPath BinSelect Select Waste Stream: High BTU / Halogenated SolidPath->BinSelect ContamCheck Is it mixed with Bases/Reducers? LiquidPath->ContamCheck Neutralize Step: Neutralize to pH 7 (prevent exotherm) ContamCheck->Neutralize Yes ContamCheck->BinSelect No Neutralize->BinSelect Labeling Label: 'Contains Organic Fluorine' (Critical for Incinerator) BinSelect->Labeling FinalDisp Final Disposal: Rotary Kiln Incineration (w/ Caustic Scrubber) Labeling->FinalDisp

Figure 1: Decision matrix for the safe segregation and disposal routing of BCFNB waste.[1]

Detailed Procedures
Protocol A: Solid Waste (Contaminated PPE, Filter Cakes)[1]
  • Double Bag: Place solid waste in a 6-mil polyethylene bag.

  • Seal: Goose-neck and tape the bag seal.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE drum.

  • Tag: Mark as "Solid Debris contaminated with Halogenated Nitroaromatics."[1]

Protocol B: Liquid Waste (Mother Liquors)[1]
  • Compatibility Check: Verify the receiving drum does not contain basic aqueous waste.[1]

  • Transfer: Pour slowly using a funnel with a grounding wire (if the solvent is flammable).[1]

  • Log: Record the volume and estimated concentration of BCFNB on the waste accumulation log immediately.

Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate: The dust/vapor is a respiratory irritant.[1]

  • PPE: Don Nitrile gloves (double layer) and a P100 respirator .[1]

  • Containment: Do not use combustible materials (paper towels) if the spill is large.[1] Use Vermiculite or Dry Sand .[1]

  • Decontamination:

    • Absorb the bulk liquid/solid.[1]

    • Wash the surface with a dilute surfactant (soap/water).[1]

    • Avoid using bleach (NaOCl) or Ammonia, as these can react with the nitro/halogen moieties.[1]

References

  • PubChem. (n.d.).[1] 2-Bromo-1-chloro-4-nitrobenzene (Analogous Hazard Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] Retrieved from [Link]

  • Tsang, W., & Burgess, D. (1995).[1][4] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / EPA.[1] Retrieved from [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of complex chemical compounds, such as 2-Bromo-1-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of complex chemical compounds, such as 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene, demands a meticulous and informed approach to personal protection. This guide provides essential, experience-driven insights into the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Understanding the Hazard: A Proactive Approach to Safety

Key Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4][5][6][7]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][4][5][6][7]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][4][5][6][7][8]

A proactive safety culture is built on the principle of minimizing exposure. The following PPE protocols are designed to provide a robust barrier against these potential hazards.

The Core of Protection: A Multi-Layered PPE Strategy

Effective chemical safety relies on a multi-layered approach to PPE. Each component plays a critical role in shielding you from potential exposure. The following table summarizes the mandatory PPE for handling 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene.

Protection Area Required PPE Rationale and Key Considerations
Eyes and Face Chemical Splash Goggles / Face ShieldProtects against splashes of the chemical, which can cause serious eye irritation.[1][2][4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-Resistant Gloves (Nitrile or Butyl Rubber recommended)Prevents skin contact, as the compound is harmful upon dermal absorption and causes skin irritation.[1][2][8] Always inspect gloves for damage before use and dispose of them properly after handling the chemical.[5][8]
Body Laboratory Coat / Chemical-Resistant ApronProvides a primary barrier against spills and contamination of personal clothing.[5][8] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
Respiratory NIOSH-approved Respirator with Organic Vapor CartridgesTo be used when engineering controls (i.e., a chemical fume hood) are not available or are insufficient to control exposure to dust or vapors, which can cause respiratory irritation.[5][8]
Feet Closed-Toe ShoesProtects feet from spills.[8]

Operational Plan: Integrating Safety into Your Workflow

The selection of PPE is intrinsically linked to the procedures being performed. The following decision-making workflow will guide you in selecting the appropriate level of protection.

PPE_Workflow cluster_prep Preparation & Handling cluster_ppe PPE Selection cluster_disposal Waste Management start Start: Handling 2-Bromo-1-chloro-3-fluoro-4-nitrobenzene fume_hood Work within a certified chemical fume hood? start->fume_hood base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Nitrile/Butyl Gloves - Lab Coat - Closed-Toe Shoes fume_hood->base_ppe Yes respirator Add NIOSH-approved respirator with organic -vapor cartridges fume_hood->respirator No face_shield Add Face Shield base_ppe->face_shield respirator->base_ppe full_protection Enhanced PPE: - Base PPE - Face Shield face_shield->full_protection Yes (High Splash Risk) dispose Dispose of all contaminated PPE and chemical waste according to institutional and local regulations. face_shield->dispose No (Low Splash Risk) full_protection->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-chloro-3-fluoro-4-nitrobenzene
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